Product packaging for (2-Iodoethyl)benzene(Cat. No.:CAS No. 17376-04-4)

(2-Iodoethyl)benzene

Cat. No.: B101923
CAS No.: 17376-04-4
M. Wt: 232.06 g/mol
InChI Key: KVTHPKXDLVYNCH-UHFFFAOYSA-N
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Description

(2-Iodoethyl)benzene is a halogenated hydrocarbon. It is reported to undergo triethyl borane-mediated intermolecular radical addition with 2H-azirine-3-carboxylate.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9I B101923 (2-Iodoethyl)benzene CAS No. 17376-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTHPKXDLVYNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025447
Record name 2-Iodoethylbenzene
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Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17376-04-4
Record name Phenethyl iodide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (2-iodoethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (2-iodoethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Iodoethylbenzene
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Foundational & Exploratory

(2-Iodoethyl)benzene CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Iodoethyl)benzene

CAS Number: 17376-04-4[1][2][3][4][5]

Introduction

This compound, also known as 2-phenylethyl iodide, is a halogenated hydrocarbon with the chemical formula C₈H₉I.[4] It serves as a crucial reagent and building block in organic synthesis. Its utility is particularly noted in the preparation of specialized molecules for materials science and medicinal chemistry, including organic-inorganic hybrid perovskites and potent antiviral agents.[3][6] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 17376-04-4[1][2][3][4][5]
Molecular Formula C₈H₉I[1][4]
Molecular Weight 232.06 g/mol [3][5]
Appearance Colorless to red/green clear liquid[1][7]
Density 1.603 g/mL at 25 °C[2][5][6]
Boiling Point 122-123 °C at 13 mmHg[2][3][5]
Refractive Index (n20/D) 1.601[2][3][5]
Flash Point 230 °F (110 °C)[1]
EINECS Number 241-541-4[1]
Table 2: Spectroscopic Data of this compound
Spectroscopy TypeKey Absorptions / SignalsReference(s)
¹H NMR Spectral data available[8][9]
¹³C NMR Spectral data available[1][9]
Mass Spectrometry (MS) Spectral data available; top m/z peak at 105[4][9][10]
Infrared (IR) Spectroscopy Spectral data available[9][10][11][12]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a key reaction are provided below.

Synthesis of this compound via Finkelstein Reaction

The Finkelstein reaction is a well-established Sₙ2 reaction that converts alkyl chlorides or bromides into alkyl iodides using an alkali metal iodide in a suitable solvent.[2][3][5] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[2]

Reaction: C₆H₅CH₂CH₂Br + NaI → C₆H₅CH₂CH₂I + NaBr(s)

Materials:

  • 2-Phenylethyl bromide

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 equivalents) and anhydrous acetone.

  • Stir the mixture to dissolve the sodium iodide.

  • Add 2-phenylethyl bromide (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (NaBr) will be observed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation to obtain pure this compound.

Finkelstein_Synthesis Reagents 2-Phenylethyl Bromide Sodium Iodide Anhydrous Acetone ReactionVessel Reflux for 3-4h Reagents->ReactionVessel Workup Filtration Solvent Evaporation Liquid-Liquid Extraction ReactionVessel->Workup Byproduct NaBr Precipitate ReactionVessel->Byproduct Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Figure 1. Workflow for the synthesis of this compound.
Nucleophilic Substitution with Thiourea

This compound is a versatile substrate for Sₙ2 reactions.[12][13] A key application is its reaction with nucleophiles like thiourea to form isothiouronium salts, which are precursors to thiols and other sulfur-containing compounds. These have applications in materials science, for example, in the synthesis of organic-inorganic hybrid perovskites like [C₆H₅CH₂CH₂SC(NH₂)₂]₃PbI₅.[14][15]

Reaction: C₆H₅CH₂CH₂I + S=C(NH₂)₂ → [C₆H₅CH₂CH₂SC(NH₂)₂]⁺I⁻

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, reduce the volume of ethanol under reduced pressure.

  • Add diethyl ether to the concentrated solution to induce precipitation of the isothiouronium salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the resulting 2-(2-phenylethyl)isothiouronium iodide salt by NMR and MS.

Applications in Drug Development: Antiviral Agents

This compound is a precursor for the synthesis of dioxane-based antiviral agents that show efficacy against the Sindbis virus (SINV), a member of the alphavirus genus.[1][16]

Mechanism of Action: Capsid Inhibition

The crystal structure of the Sindbis virus capsid protein (CP) reveals a hydrophobic binding pocket that can be occupied by small molecules like dioxane.[1][16] The viral capsid is essential for multiple stages of the viral life cycle, including the recognition and packaging of the viral RNA genome, assembly of the nucleocapsid, and interaction with viral glycoproteins during budding.[9]

Capsid inhibitors function by binding to the CP and disrupting its function.[17] This can occur through several mechanisms:

  • Inhibition of Assembly: The inhibitor can prevent the proper oligomerization of capsid proteins, leading to the formation of non-functional or incomplete viral particles.[17]

  • Destabilization: The binding of the inhibitor can destabilize the assembled capsid, preventing the successful packaging of the viral genome.

  • Stabilization: Conversely, the inhibitor can overly stabilize the capsid, preventing its necessary disassembly (uncoating) after entering a host cell, which is required to release the viral genome for replication.[17]

The dioxane-based molecules synthesized from this compound precursors are designed to target the hydrophobic pocket of the SINV capsid protein, thereby inhibiting viral replication.[1][16]

Capsid_Inhibition Figure 2. Logical diagram of Sindbis virus replication and the inhibitory action of capsid-targeting antivirals. cluster_host Host Cell cluster_virus Extracellular Entry 1. Virus Entry Uncoating 2. Uncoating & Genome Release Entry->Uncoating Replication 3. RNA Replication & Translation Uncoating->Replication Target Sindbis Virus Capsid Protein Replication->Target Assembly 4. Nucleocapsid Assembly Budding 5. Budding & Release Assembly->Budding Virus_Out New Virions Budding->Virus_Out Inhibitor This compound Derived Inhibitor Inhibitor->Block Target->Assembly Virus_In Infectious Virion Virus_In->Entry

Figure 2. Logical diagram of Sindbis virus replication and the inhibitory action of capsid-targeting antivirals.
Biological Activity Data

While this compound itself is not the active agent, its derivatives are crucial for synthesizing antiviral compounds. The following table presents the activity of dioxane-based compounds whose synthesis is enabled by precursors derived from this compound chemistry.

Table 3: Antiviral Activity of Dioxane-Based SINV Inhibitors
CompoundEC₅₀ (μM)CC₅₀ (μM)DescriptionReference(s)
Bis-dioxane (R,R linker) 14>1000Designed target compound linking two dioxane molecules.[1][16]
(R)-2-hydroxymethyl-[1][4]dioxane 3.4>1000A synthetic intermediate that showed surprisingly high activity.[1]
Bis-dioxane (S,S linker) Inactive>1000Enantiomer of the active compound, demonstrating stereospecificity.[1]
Bis-dioxane (meso linker) Inactive>1000Meso diastereomer, also inactive.[1]

*EC₅₀ (Half-maximal Effective Concentration): Concentration of the compound that results in a 50% reduction in virus production. *CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that causes 50% growth inhibition of uninfected host cells.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a combustible liquid.[5][6] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and spectroscopic properties. Its primary utility lies in its ability to undergo nucleophilic substitution reactions, making it a key starting material for the synthesis of complex molecules. Its role in the development of capsid-targeting antiviral agents for the Sindbis virus highlights its importance in modern drug discovery and development, providing a scaffold for creating compounds with high efficacy and low cytotoxicity. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (2-Iodoethyl)benzene, along with detailed experimental protocols for its synthesis. As a key reagent in organic synthesis, understanding its characteristics is crucial for its effective application in research and development, including the synthesis of pharmaceutical compounds.

Core Properties of this compound

This compound, also known as phenethyl iodide, is a halogenated hydrocarbon with the chemical formula C8H9I.[1][2] It is a valuable intermediate in various organic transformations due to the reactivity of the carbon-iodine bond.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

PropertyValueUnits
Molecular Weight 232.06 g/mol [1][2]
Molecular Formula C8H9I-[1][2]
CAS Registry Number 17376-04-4-[1][2]
Density 1.603g/mL at 25 °C[3]
Boiling Point 122-123°C at 13 mmHg[3]
Refractive Index 1.601at 20 °C[3]
Melting Point -2°C
Flash Point 230°F

Experimental Protocols: Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Finkelstein reaction. This reaction involves the exchange of a halide, typically chlorine or bromine, for iodine.[4][5]

The Finkelstein Reaction

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6][7][8] It is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, commonly acetone.[4][5] Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate out of the solution and drive the reaction forward according to Le Châtelier's principle.[4][6]

Detailed Methodology:

  • Reactants: The starting material is typically (2-bromoethyl)benzene or (2-chloroethyl)benzene. Sodium iodide is used as the source of the iodide nucleophile.

  • Solvent: Anhydrous acetone is the solvent of choice due to the solubility properties of the sodium halide salts.[4][5] Other polar aprotic solvents like dimethylformamide (DMF) can also be used.[7]

  • Procedure: a. Dissolve the starting alkyl halide ((2-bromoethyl)benzene or (2-chloroethyl)benzene) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser. b. Add a molar excess of sodium iodide to the solution. c. The reaction mixture is typically heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by the formation of a white precipitate (NaCl or NaBr). d. Upon completion, the reaction mixture is cooled to room temperature. e. The precipitated sodium halide is removed by filtration. f. The acetone is removed from the filtrate, usually by rotary evaporation. g. The resulting crude this compound is then purified, typically by distillation under reduced pressure, to yield the final product.

Logical Relationships and Workflows

The synthesis of this compound via the Finkelstein reaction can be visualized as a straightforward workflow. The key transformation is the substitution of the halogen on the ethyl chain attached to the benzene ring.

Finkelstein_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products start_material (2-Bromoethyl)benzene or (2-Chloroethyl)benzene product This compound start_material->product SN2 Substitution sodium_iodide Sodium Iodide (NaI) sodium_iodide->product solvent Acetone (Solvent) solvent->product heat Heat (Reflux) heat->product precipitate Sodium Bromide (NaBr) or Sodium Chloride (NaCl) (Precipitate) product->precipitate By-product Formation

Caption: Finkelstein reaction for the synthesis of this compound.

Applications in Synthesis

This compound is a versatile reagent in organic synthesis. The iodine atom is an excellent leaving group in nucleophilic substitution reactions, making it a useful precursor for introducing the phenethyl group into various molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and organic-inorganic hybrid compounds.[3][9] For instance, it can be used to synthesize dioxane-based antiviral agents.[9]

References

(2-Iodoethyl)benzene physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (2-Iodoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key processes and relationships.

Core Physical and Chemical Properties

This compound, also known as phenethyl iodide, is a colorless to red-brown liquid organic compound.[1][2][3][4] It is a halogenated hydrocarbon that serves as a valuable starting reagent in various organic syntheses.[2]

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 17376-04-4[1][2][3][5][6]
Molecular Formula C₈H₉I[1][3][7][8]
Molecular Weight 232.06 g/mol [9][10][11]
Synonyms Phenethyl iodide, 2-Phenylethyl iodide, this compound[1][3][6][8]
InChI Key KVTHPKXDLVYNCH-UHFFFAOYSA-N[2][5][8][9]
SMILES ICCc1ccccc1[5][9]

Table 2: Key Physical Properties of this compound

PropertyValueConditions
Appearance Colorless to red-brown liquid[2][3][4]Ambient
Boiling Point 122-123 °C[1][2][3][5][7]at 13 mmHg
Melting Point -2 °C[3]-
Density 1.603 g/mL[1][3][5][7]at 25 °C
Refractive Index 1.601[1][5][7]at 20 °C
Solubility Insoluble in water[4]-
Flash Point 230 °F (110 °C)[3]-

Experimental Protocols

The determination of the physical properties of organic compounds like this compound follows established laboratory procedures. Below are generalized methodologies for key experiments.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment.[12]

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled, typically consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.[12]

  • Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, indicating the boiling point of the substance.[12] The pressure at which the boiling point is measured must also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume.

Methodology:

  • Mass Measurement: An empty, clean, and dry pycnometer (specific gravity bottle) is accurately weighed.

  • Volume Measurement: The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. It is then weighed to determine the mass of the sample.

  • Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.

Methodology:

  • Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded.

Visualizations

General Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the determination of the key physical properties of a liquid organic compound such as this compound.

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis A Obtain pure sample of This compound B Determine Boiling Point (Simple Distillation) A->B C Determine Density (Pycnometry) A->C D Determine Refractive Index (Refractometry) A->D E Record and Tabulate Data B->E C->E D->E F Compare with Literature Values E->F

Caption: Workflow for Determining Physical Properties.

Synthetic Utility of this compound

While no specific biological signaling pathways involving this compound were identified, its utility as a synthetic precursor is well-established. For instance, it is used in the preparation of various organic-inorganic hybrid compounds.[2] The following diagram illustrates a generalized synthetic pathway where this compound is a key reactant.

G A This compound (Starting Material) D Intermediate Product A->D Reaction Step 1 B Reactant B B->D C Reaction Conditions (e.g., Solvent, Catalyst) C->D E Final Product D->E Further Transformation

Caption: Generalized Synthetic Pathway.

References

An In-depth Technical Guide to the Synthesis of (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (2-iodoethyl)benzene, a key intermediate in various organic syntheses. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic aromatic odor. It is widely utilized as a reactive intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉I[1][2]
Molecular Weight 232.06 g/mol [1][2]
CAS Number 17376-04-4[1][2]
Boiling Point 122-123 °C at 13 mmHg[1][3]
Density 1.603 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D) 1.601[1][3]
Melting Point -2.9 °C (estimate)[3]
Flash Point 110 °C (230 °F)[3]
Solubility Insoluble in water, soluble in most organic solvents.[4]

Synthetic Pathways

Two principal and reliable methods for the synthesis of this compound are detailed below:

  • Pathway 1: Finkelstein Reaction from (2-Bromoethyl)benzene. This is a two-step process involving the initial conversion of 2-phenylethanol to (2-bromoethyl)benzene, followed by a halide exchange reaction.

  • Pathway 2: Direct Iodination of 2-Phenylethanol (Appel Reaction). This method provides a more direct route from the corresponding alcohol.

A third, less common, pathway involving the hydroiodination of styrene is also briefly discussed.

Pathway 1: Finkelstein Reaction

This pathway is often favored due to the high yields and the commercial availability of the starting materials.

The first step involves the conversion of 2-phenylethanol to (2-bromoethyl)benzene. This can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) being common choices.[2][5] A detailed protocol using HBr is also well-documented and provides high yields.[6]

Experimental Protocol 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol using HBr [6]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Phenylethanol122.16122.16 g1.0
Concentrated Sulfuric Acid98.0849.04 g (26.6 mL)0.5
48% Hydrobromic Acid80.91202.3 g (135.7 mL)1.25
Sodium Bicarbonate Solution-As needed-
Anhydrous Calcium Chloride-As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, 2-phenylethanol (1.0 mol) is cooled in an ice bath.

  • Concentrated sulfuric acid (0.5 mol) is added slowly with continuous stirring, followed by the addition of 48% hydrobromic acid (1.25 mol).

  • The reaction mixture is heated to reflux and maintained for 6 hours.

  • After cooling, the mixture is subjected to steam distillation.

  • The organic layer is separated and washed twice with an equal volume of cold, concentrated sulfuric acid to remove any ether byproducts.

  • The organic layer is then washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

  • The crude (2-bromoethyl)benzene is dried over anhydrous calcium chloride.

  • The final product is purified by fractional distillation under reduced pressure, collecting the fraction boiling at 98 °C/14 mmHg.

Expected Yield: ~70%[6]

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen.[7][8][9] In this step, (2-bromoethyl)benzene is converted to this compound by reacting it with sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[7][10][11]

Experimental Protocol 2: Synthesis of this compound from (2-Bromoethyl)benzene [based on general Finkelstein reaction principles][7][9][12]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
(2-Bromoethyl)benzene185.0618.51 g0.1
Sodium Iodide149.8922.48 g0.15
Acetone (anhydrous)-200 mL-

Procedure:

  • To a solution of (2-bromoethyl)benzene (0.1 mol) in anhydrous acetone (200 mL) in a round-bottom flask, sodium iodide (0.15 mol) is added.

  • The mixture is heated at reflux with stirring for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).

  • After the reaction is complete (as determined by TLC or GC analysis), the mixture is cooled to room temperature.

  • The precipitated sodium bromide is removed by filtration.

  • The acetone is removed from the filtrate by rotary evaporation.

  • The residue is dissolved in diethyl ether and washed with water and then with a 5% aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to afford this compound.

Expected Yield: High yields are generally reported for Finkelstein reactions, often exceeding 85%.

Finkelstein_Pathway Start 2-Phenylethanol Intermediate (2-Bromoethyl)benzene Start->Intermediate HBr/H₂SO₄ or PBr₃ Product This compound Intermediate->Product NaI, Acetone (Finkelstein Reaction)

Diagram 1: Finkelstein reaction pathway for this compound synthesis.
Pathway 2: Direct Iodination of 2-Phenylethanol (Appel Reaction)

The Appel reaction provides a direct, one-step conversion of alcohols to alkyl iodides using triphenylphosphine and iodine.[13][14] This method is advantageous as it proceeds under mild conditions.

Experimental Protocol 3: Synthesis of this compound from 2-Phenylethanol [based on a general Appel reaction protocol][13]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Phenylethanol122.1612.22 g0.1
Triphenylphosphine (PPh₃)262.2931.47 g0.12
Iodine (I₂)253.8130.46 g0.12
Imidazole68.088.17 g0.12
Dichloromethane (CH₂Cl₂)-200 mL-

Procedure:

  • In a round-bottom flask, 2-phenylethanol (0.1 mol), triphenylphosphine (0.12 mol), and imidazole (0.12 mol) are dissolved in dichloromethane (150 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of iodine (0.12 mol) in dichloromethane (50 mL) is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete by TLC analysis.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.

Expected Yield: Yields for the Appel reaction are typically in the range of 60-90%.

Appel_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification a Dissolve 2-Phenylethanol, PPh₃, and Imidazole in CH₂Cl₂ b Cool to 0 °C a->b c Add I₂ solution dropwise b->c d Stir at room temperature c->d e Quench with Na₂S₂O₃ (aq) d->e f Separate organic layer e->f g Wash and Dry f->g h Remove solvent g->h i Column Chromatography h->i j Obtain pure this compound i->j

Diagram 2: Experimental workflow for the Appel reaction.
Pathway 3: Hydroiodination of Styrene

The direct addition of hydrogen iodide (HI) to styrene can also yield this compound. However, this reaction is less commonly used due to potential regioselectivity issues (Markovnikov vs. anti-Markovnikov addition) and the handling of corrosive HI. The anti-Markovnikov addition is generally required to obtain the desired product, which can be achieved under radical conditions.

Purification and Characterization

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure .[15][16][17][18] This technique is suitable for high-boiling liquids that may decompose at their atmospheric boiling point. The boiling point of this compound is 122-123 °C at 13 mmHg.[1][3]

For smaller scale purifications or to remove non-volatile impurities, column chromatography on silica gel is an effective method. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate, is typically used.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 3.35 (t, 2H, -CH₂-I), 3.15 (t, 2H, Ar-CH₂-)[2][19]
¹³C NMR δ (ppm): 140.5, 128.8, 128.6, 126.8, 40.1, 6.9[2]
IR (Infrared) Key peaks (cm⁻¹): 3085, 3062, 3027 (C-H, aromatic), 2955, 2865 (C-H, aliphatic), 1602, 1495, 1453 (C=C, aromatic), 1215 (C-I)[2]

Safety Considerations

  • This compound is a combustible liquid and should be handled with care.[3]

  • It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reagents used in the synthesis, such as phosphorus tribromide, hydrobromic acid, and iodine, are corrosive and/or toxic and should be handled with extreme caution.

  • Vacuum distillation carries a risk of implosion; therefore, it is essential to use appropriate glassware and a blast shield.[15]

This guide provides a detailed overview of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any of the described experimental procedures.

References

Spectroscopic Data of (2-Iodoethyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (2-Iodoethyl)benzene, a key intermediate in various organic syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20m5HAromatic protons (C₆H₅)
3.33t2H-CH₂-I
3.19t2H-CH₂-Ph

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
140.5C (quaternary aromatic)
128.8CH (aromatic)
128.6CH (aromatic)
126.9CH (aromatic)
40.8-CH₂-Ph
5.9-CH₂-I

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3085, 3062, 3027MediumAromatic C-H stretch
2955, 2850MediumAliphatic C-H stretch
1603, 1495, 1454StrongAromatic C=C stretch
1215StrongC-I stretch
749, 698StrongC-H out-of-plane bend (monosubstituted benzene)

Sample Preparation: Neat, thin film between KBr plates

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
23230[M]⁺ (Molecular ion)
105100[C₈H₉]⁺ (Base peak, loss of I)
10440[C₈H₈]⁺ (Loss of HI)
7735[C₆H₅]⁺ (Phenyl cation)

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 100 MHz spectrometer with proton decoupling. A 45° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds were used. 512 scans were accumulated. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of this compound in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 60°C to 250°C. The separated compound was introduced into the mass spectrometer via a heated transfer line. Electron Ionization (EI) was performed at a standard energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-300 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Identification of this compound cluster_synthesis Sample Origin cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Elucidation Synthesis Chemical Synthesis or Extraction Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight and Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) Elucidate Carbon-Hydrogen Framework Purification->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation Final_Report Final Report and Data Archiving Structure_Confirmation->Final_Report

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

This diagram outlines the systematic process beginning from the purified sample, proceeding through various spectroscopic analyses (MS, IR, and NMR), followed by data integration to propose and ultimately confirm the chemical structure.

Technical Guide to the Health and Safety of (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for (2-Iodoethyl)benzene (CAS No: 17376-04-4). It is intended to be a technical resource for laboratory personnel and professionals in the field of drug development and scientific research.

Chemical Identification and Physical Properties

This compound is a halogenated hydrocarbon commonly used as a reagent in organic synthesis.[1] It is particularly useful in preparing organic-inorganic hybrid compounds and certain antiviral agents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 17376-04-4[2]
Molecular Formula C₈H₉I[3][4]
Molecular Weight 232.06 g/mol [2]
Appearance Colorless to red to green clear liquid[5][6]
Boiling Point 122-123 °C at 13 mmHg[1][2]
Density 1.603 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.601[1][2]
Form Liquid[2]

Hazard Identification and GHS Classification

This compound is classified as an irritant. The following GHS hazard statements apply.

Table 2: GHS Hazard Classification for this compound

CodeHazard Statement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Source: ChemicalBook Safety Data Sheet

Pictogram:

  • Exclamation Mark

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided below, in line with the identified hazards.

Table 3: Precautionary Statements for this compound

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[7]
P264Wash skin thoroughly after handling.[7]
P271Use only outdoors or in a well-ventilated area.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
Response P302+P352IF ON SKIN: Wash with plenty of water.[9]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
P312Call a POISON CENTER/doctor if you feel unwell.[9]
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

In the absence of specific data, it is prudent to handle this compound with care, assuming it may have other uncharacterized toxicological properties. A standardized experimental protocol for determining acute oral toxicity is detailed in Section 7.

First Aid Measures

In case of exposure to this compound, the following first aid procedures should be followed:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Handling, Storage, and Personal Protective Equipment

Handling:

  • Wash thoroughly after handling.

  • Use with adequate ventilation.

  • Avoid contact with eyes, skin, and clothing.

  • Keep container tightly closed.

  • Avoid ingestion and inhalation.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep containers tightly closed.

  • The product may be stabilized with a copper chip.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.

  • Respirators: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.

  • Hazardous Polymerization: Has not been reported.

Experimental Protocols: Acute Oral Toxicity Assessment

While specific toxicological studies for this compound are not available, the following section details a standardized methodology for determining acute oral toxicity, based on the OECD Test Guideline 420 (Fixed Dose Procedure). This method is designed to yield information on the hazardous properties of a substance without determining a precise LD50, thereby reducing animal use.[1][2][11]

Objective: To identify a dose that produces evident toxicity but not mortality, allowing for classification according to the Globally Harmonized System (GHS).[2]

Principle: Groups of animals, typically female rats, are dosed in a stepwise procedure using a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[2][12] The endpoint is the observation of clear signs of toxicity at one of the fixed dose levels, rather than animal death.[12]

Methodology:

  • Animal Selection: Healthy, young adult rodents (rats are preferred) of a single sex (typically females, as they are often more sensitive) are used.[2][13] Animals are acclimatized to laboratory conditions for at least 5 days before the study.[14]

  • Housing and Feeding: Animals are housed in appropriate conditions with a controlled environment (22°C ± 3°C, 30-70% humidity) and a 12-hour light/dark cycle.[14] They are provided with a standard laboratory diet and unlimited drinking water.[14]

  • Dose Preparation and Administration: The test substance is typically administered orally via gavage.[2][13] Animals should be fasted (e.g., overnight for rats) before dosing.[2][14]

  • Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose for the main study.[12] Single animals are dosed sequentially at intervals of at least 24 hours. The starting dose is selected from the fixed levels (5, 50, 300, 2000 mg/kg) based on any existing data.[12] If no information is available, a starting dose of 300 mg/kg is often used.[12]

  • Main Study:

    • The starting dose is selected based on the sighting study results, aiming for a dose that produces toxicity without mortality.[2]

    • A group of five animals is dosed at the selected level.

    • If no mortality occurs, the next higher fixed dose is used on another group of five animals.

    • If mortality occurs, the next lower fixed dose is used on another group. This continues until the dose causing evident toxicity or mortality is identified.[2]

  • Observations:

    • Animals are observed individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[12]

    • All signs of toxicity, including changes in skin, fur, eyes, and behavior, are recorded.

    • Animal weights are recorded weekly.[2]

  • Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[2]

  • Data Analysis and Classification: The substance is classified into a GHS category based on the dose at which evident toxicity or mortality was observed. This method provides a hazard classification rather than a point estimate of the LD50.

Visualizations

The following diagram illustrates a generalized workflow for the safe handling of a chemical irritant like this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation & Assessment cluster_handling Handling Procedure cluster_emergency Emergency Response start Start risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment identify_hazards Identify Hazards (H315, H319, H335) risk_assessment->identify_hazards select_ppe Select Appropriate PPE identify_hazards->select_ppe ppe_check Don PPE (Gloves, Goggles, Lab Coat) use_hood Use in Ventilated Area (Fume Hood) ppe_check->use_hood handle_chemical Handle this compound use_hood->handle_chemical storage Store Properly (Cool, Dry, Tightly Sealed) handle_chemical->storage waste Dispose of Waste (Approved Container) handle_chemical->waste exposure Exposure Event (Spill or Contact) handle_chemical->exposure Accident skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation first_aid Administer First Aid skin_contact->first_aid eye_contact->first_aid inhalation->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

References

(2-Iodoethyl)benzene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Iodoethyl)benzene, a halogenated hydrocarbon, has served as a valuable building block in organic synthesis since its early preparations. This technical guide provides an in-depth overview of its discovery, historical and modern synthetic methodologies, and its notable applications in the field of drug development, particularly in the synthesis of antiviral agents. Detailed experimental protocols for its synthesis and its utilization in the preparation of a key intermediate for antiviral compounds are presented. Furthermore, this document includes visualizations of synthetic pathways and its role in antiviral drug action to facilitate a deeper understanding of its chemical significance.

Introduction

This compound, also known as phenethyl iodide, is an organic compound with the chemical formula C₆H₅CH₂CH₂I. Its utility in organic chemistry stems from the reactivity of the carbon-iodine bond, which makes it a versatile reagent for introducing the 2-phenylethyl group into various molecular scaffolds. This property has been particularly exploited in the synthesis of complex organic molecules, including those with potential therapeutic applications. This guide will delve into the historical context of its discovery, provide detailed synthetic protocols, and explore its role as a precursor in the development of novel pharmaceuticals.

Discovery and History

The synthesis of alkyl iodides, including aryl-substituted derivatives like this compound, has a history rooted in the development of fundamental organic reactions. One of the earliest and most straightforward methods for the preparation of such compounds involves the reaction of alcohols with a source of iodine.

A notable early preparation of 2-phenylethyl iodide was described in a 1951 publication in the Canadian Journal of Chemistry. In this work, 2-phenylethanol was treated with phosphorus and iodine to yield the desired product. This method, a variation of the well-established reaction of alcohols with phosphorus triiodide (formed in situ), provided a reliable route to this compound with good yields.

The Finkelstein reaction, first described by the German chemist Hans Finkelstein in 1910, represents another pivotal method for the synthesis of alkyl iodides. This Sₙ2 reaction involves the exchange of a halogen atom, typically chlorine or bromine, with iodide. The reaction is driven to completion by the precipitation of the resulting sodium chloride or bromide in a solvent like acetone, where sodium iodide is soluble. While the original publication did not specifically mention this compound, this reaction has become a standard and efficient method for its preparation from the more readily available 2-phenylethyl bromide or chloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 17376-04-4[1][2]
Molecular Formula C₈H₉I[1][2]
Molecular Weight 232.06 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 122-123 °C at 13 mmHg[1][2]
Density 1.603 g/mL at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.601[1][2]
Solubility Soluble in organic solvents like ether and chloroform; limited solubility in water.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are detailed below. The first is a historical method based on the reaction of 2-phenylethanol with phosphorus and iodine, and the second is the more contemporary and widely used Finkelstein reaction.

Synthesis from 2-Phenylethanol (Historical Method)

This protocol is adapted from the procedure described in the Canadian Journal of Chemistry (1951).

Reaction:

G 2-Phenylethanol 2-Phenylethanol reagents + P + I₂ 2-Phenylethanol->reagents product This compound reagents->product

Synthesis of this compound from 2-Phenylethanol.

Materials:

  • 2-Phenylethanol

  • Red Phosphorus

  • Iodine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 2-phenylethanol.

  • Gradually add red phosphorus to the alcohol with stirring.

  • Slowly add iodine crystals to the mixture. The reaction is exothermic and may require cooling to control the rate.

  • After the addition of iodine is complete, heat the mixture under reflux for several hours to ensure the reaction goes to completion.

  • After cooling, decant the liquid product from the excess phosphorus.

  • Wash the crude product with water to remove any soluble impurities.

  • Dissolve the product in diethyl ether and dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the ether by distillation.

  • Purify the resulting crude this compound by vacuum distillation.

Quantitative Data:

ReactantMolar RatioProductYieldBoiling Point (Observed)
2-Phenylethanol1This compound81-85%115-118 °C at 14 mmHg
Synthesis via Finkelstein Reaction

This is a representative protocol based on the general principles of the Finkelstein reaction.

Reaction:

G 2-Phenylethyl_bromide 2-Phenylethyl bromide reagents + NaI (Acetone) 2-Phenylethyl_bromide->reagents product This compound + NaBr(s) reagents->product

Finkelstein reaction for the synthesis of this compound.

Materials:

  • 2-Phenylethyl bromide

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.

  • Add 2-phenylethyl bromide to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The formation of a white precipitate (sodium bromide) will be observed.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with water, then with a saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data:

ReactantMolar RatioProductTypical Yield
2-Phenylethyl bromide1This compound>90%
Sodium Iodide1.5 - 2.0

Application in Drug Development: Synthesis of Antiviral Agents

This compound has been utilized as a key building block in the synthesis of potential antiviral therapeutics. A notable example is its use in the preparation of dioxane-based antiviral agents designed to target the capsid protein of the Sindbis virus, a member of the alphavirus genus.

Role in the Synthesis of Dioxane-Based Antiviral Agents

The hydrophobic binding pocket of the Sindbis virus capsid protein is a validated target for antiviral drug development.[3] Small molecules that can bind to this pocket can interfere with viral assembly and budding. This compound is used to introduce a phenethyl group into a dioxane scaffold, a modification intended to enhance the binding affinity of the molecule to the hydrophobic pocket of the viral capsid protein.

Experimental Workflow for the Synthesis of a Dioxane-Based Antiviral Intermediate:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Further Elaboration Dithiane 1,3-Dithiane derivative nBuLi n-Butyllithium in THF/HMPA Dithiane->nBuLi Anion1 Lithium anion of 1,3-Dithiane nBuLi->Anion1 Iodoethylbenzene This compound in THF Anion1->Iodoethylbenzene Alkylated_product Alkylated Dithiane Intermediate Iodoethylbenzene->Alkylated_product Deprotection Deprotection and Functionalization Alkylated_product->Deprotection Antiviral_candidate Dioxane-based Antiviral Candidate Deprotection->Antiviral_candidate

Workflow for the synthesis of a dioxane-based antiviral candidate.

Detailed Experimental Protocol for Alkylation Step:

This protocol is based on the synthesis of a key intermediate for dioxane-based antiviral agents as described in Bioorganic & Medicinal Chemistry Letters.

Materials:

  • 1,3-Dithiane derivative

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Hexamethylphosphoramide (HMPA)

  • This compound

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the 1,3-dithiane derivative in a mixture of anhydrous THF and HMPA in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -70 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the stirred solution.

  • Allow the reaction mixture to stir for 1 hour while warming to between -20 °C and -10 °C.

  • Re-cool the solution to -70 °C.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Add the solution of this compound to the lithium anion solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature over 3 hours.

  • Quench the reaction by adding water, followed by brine.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkylated dithiane intermediate.

Proposed Mechanism of Action of Dioxane-Based Antiviral Agents

The synthesized dioxane-based compounds are designed to act as capsid-binding inhibitors. By occupying the hydrophobic pocket of the Sindbis virus capsid protein, they are hypothesized to disrupt the viral life cycle at two key stages: capsid assembly and viral budding.

G cluster_0 Viral Life Cycle cluster_1 Inhibition by Dioxane-Based Agent Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication & Protein Synthesis Uncoating->Replication Assembly Capsid Assembly Replication->Assembly Budding Viral Budding Assembly->Budding Release Virus Release Budding->Release Inhibitor Dioxane-based Antiviral Agent Inhibitor->Assembly Inhibits Inhibitor->Budding Inhibits

Proposed mechanism of action of dioxane-based antiviral agents.

Conclusion

This compound is a historically significant and synthetically versatile molecule. From its early preparation through classical iodination reactions to its more modern synthesis via the Finkelstein reaction, it has remained a valuable reagent for the introduction of the phenethyl moiety. Its application in the synthesis of dioxane-based antiviral agents targeting the Sindbis virus capsid protein highlights its importance in contemporary drug discovery research. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Further exploration of this compound and its derivatives may lead to the discovery of new therapeutic agents for a range of diseases.

References

Theoretical studies of (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Studies of (2-Iodoethyl)benzene

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as a precursor in the development of pharmaceuticals and other functional materials. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for predicting its reactivity and designing its applications. Theoretical and computational chemistry provide powerful tools to investigate these molecular properties at a granular level. This guide summarizes the expected theoretical approaches and predicted data for this compound, based on studies of similar molecules.

Computational Methodologies

The theoretical investigation of this compound would typically involve quantum mechanical calculations, with Density Functional Theory (DFT) being a common and effective method. A detailed protocol for such a study would include:

  • Conformational Analysis:

    • A relaxed potential energy surface (PES) scan is performed by systematically rotating the dihedral angles of the ethyl side chain relative to the benzene ring. The key dihedral angles to consider are τ1 (Cipso-Cα-Cβ-I) and τ2 (Cortho-Cipso-Cα-Cβ).

    • The initial geometries for the scan can be generated using molecular mechanics or a lower level of theory.

    • Each point on the PES scan is typically calculated at a moderate level of theory, such as B3LYP with a 6-31G(d) basis set.

  • Geometry Optimization:

    • The stationary points (minima and transition states) identified from the PES scan are then fully optimized at a higher level of theory, for instance, B3LYP with a larger basis set like 6-311++G(d,p). This provides the precise geometries and relative energies of the different conformers.

  • Vibrational Frequency Calculations:

    • Harmonic vibrational frequency calculations are performed on the optimized geometries at the same level of theory.

    • These calculations serve two purposes: to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to predict the infrared (IR) and Raman spectra of the molecule.

    • The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Conformational Analysis

The flexibility of the iodoethyl side chain in this compound gives rise to different spatial arrangements, or conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects. The two primary conformers are the anti and gauche forms, defined by the dihedral angle between the iodine atom and the benzene ring.

Predicted Conformational Energies

The following table summarizes the expected relative energies and key dihedral angles for the stable conformers of this compound, based on computational studies of similar molecules.

Conformerτ1 (Cipso-Cα-Cβ-I) (°)Relative Energy (kcal/mol)
anti~1800.00
gauche~600.5 - 1.5

The anti conformer, where the bulky iodine atom is positioned away from the phenyl group, is expected to be the most stable due to minimized steric hindrance. The gauche conformer is predicted to be slightly higher in energy.

Conformational Interconversion Pathway

The rotation around the Cα-Cβ bond allows for the interconversion between the anti and gauche conformers. This process involves overcoming a rotational energy barrier.

G cluster_0 Conformational Landscape of this compound Gauche1 gauche TS1 Transition State Gauche1->TS1 Rotational Barrier Anti anti (Global Minimum) TS2 Transition State Anti->TS2 Rotational Barrier Gauche2 gauche TS1->Anti TS2->Gauche2

A diagram illustrating the interconversion between the anti and gauche conformers.

Vibrational Analysis

Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed picture of the bonding and dynamics within a molecule. The calculated vibrational frequencies can be used to assign the peaks observed in experimental IR and Raman spectra.

Predicted Vibrational Frequencies

The table below lists some of the key predicted vibrational modes for the most stable anti conformer of this compound. The assignments are based on the potential energy distribution (PED) from the calculations.

Vibrational ModeCalculated Frequency (cm-1)Description
ν(C-H)aromatic3100 - 3000Aromatic C-H stretching
ν(C-H)aliphatic3000 - 2850Aliphatic C-H stretching
ν(C=C)aromatic1600 - 1450Aromatic C=C stretching
δ(CH2)1470 - 1440CH2 scissoring
γ(C-H)aromatic900 - 675Aromatic C-H out-of-plane bending
ν(C-I)600 - 500C-I stretching

Logical Workflow for Theoretical Analysis

The process of theoretically studying a molecule like this compound follows a structured workflow to ensure comprehensive and accurate results.

G cluster_workflow Theoretical Analysis Workflow Input Initial Molecular Structure (this compound) PES_Scan Potential Energy Surface Scan (Dihedral Rotations) Input->PES_Scan Optimization Geometry Optimization of Stationary Points (DFT/B3LYP) PES_Scan->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Analysis Analysis of Results (Energies, Geometries, Frequencies) Frequency->Analysis Output Predicted Properties (Conformers, Spectra, etc.) Analysis->Output

A flowchart of the computational workflow for studying this compound.

Conclusion

While specific experimental and theoretical data for this compound are limited, computational studies on analogous molecules provide a robust framework for predicting its molecular properties. The conformational landscape is likely dominated by an anti conformer, with a higher energy gauche form accessible via rotation around the Cα-Cβ bond. Vibrational analysis is expected to reveal characteristic frequencies for the aromatic and iodoethyl moieties. Further dedicated theoretical and experimental work is necessary to validate these predictions and fully elucidate the chemical behavior of this compound, which will be invaluable for its potential applications in drug development and materials science.

Commercial Suppliers of (2-Iodoethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of (2-Iodoethyl)benzene (CAS No. 17376-04-4). This key reagent is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development due to its utility as a versatile building block, particularly in the synthesis of pharmaceutical intermediates. This document outlines commercially available sources, presents key quantitative data in a comparative format, and provides a detailed experimental protocol for a representative application.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers. The following tables summarize the offerings from several prominent vendors, providing a comparative look at purity, available quantities, and key physical and chemical properties. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

Table 1: Commercial Suppliers and Product Specifications

SupplierProduct NumberPurity/AssayAvailable Quantities
Sigma-Aldrich 38049097%5 mL
TCI Chemical I0521>98.0% (GC) (stabilized with Copper chip)1 g, 5 g, 25 g
AK Scientific, Inc. 4037ALNot specified1 g
American Custom Chemicals Corporation HCH0011758Not specified5 mL
ChemicalBook Suppliers MultipleTypically 98% or 99%1 g, 5 g, 25 g, 100 g, 1 kg

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 17376-04-4[1][2][3][4][5]
Molecular Formula C₈H₉I[1][2][4]
Molecular Weight 232.06 g/mol [2][4]
Appearance Clear colorless to red-brown liquid[1]
Boiling Point 122-123 °C at 13 mmHg[1][3][4]
Density 1.603 g/mL at 25 °C[1][3][4]
Refractive Index (n20/D) 1.601[1][3][4]
Melting Point -2.9 °C (estimate)[1]
Flash Point 230 °F (110 °C)[1]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[1]

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the respective supplier. Certificates of Analysis (CoA) for specific lots are also typically available from the supplier's website.

Applications in Drug Development and Organic Synthesis

This compound is a valuable electrophile for the introduction of the 2-phenylethyl moiety in a variety of organic transformations. Its primary application in drug development is as a precursor for the synthesis of phenelzine (2-phenylethylhydrazine), a non-selective monoamine oxidase inhibitor (MAOI) used as an antidepressant and anxiolytic.[6] The phenylethyl group is a common scaffold in many pharmaceutically active compounds.

The key reaction involving this compound is the N-alkylation of amines and hydrazines. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of phenelzine from this compound. This protocol is based on established methods for the N-alkylation of hydrazines.[7][8]

Synthesis of Phenelzine (2-phenylethylhydrazine) from this compound

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 10 eq)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 10 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude phenelzine by vacuum distillation or column chromatography on silica gel.

Safety Precautions: Hydrazine is toxic and corrosive. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

G Synthesis of Phenelzine from this compound A This compound C Phenelzine A->C + N2H4 (N-Alkylation) B Hydrazine (N2H4) B->C D Hydrogen Iodide (HI)

Caption: Synthetic pathway for Phenelzine.

G Experimental Workflow for Phenelzine Synthesis start Start reactants Combine this compound, Hydrazine, and Ethanol start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux workup Aqueous Work-up (Extraction & Washing) reflux->workup purification Purification (Distillation or Chromatography) workup->purification product Pure Phenelzine purification->product

Caption: General experimental workflow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Iodoethyl)benzene from Phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-iodoethyl)benzene from phenethyl alcohol via a modified Appel reaction. This transformation is a crucial step in various organic syntheses, particularly in the development of pharmaceutical intermediates where an iodo-functionalization of an alkyl chain is required. The protocol herein utilizes triphenylphosphine and N-iodosuccinimide as the iodinating system, offering a reliable method for this conversion. This application note includes a step-by-step experimental procedure, tables summarizing quantitative data, and characterization of the final product. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic chemistry. Alkyl iodides are valuable synthetic intermediates due to the excellent leaving group ability of the iodide ion, making them susceptible to nucleophilic substitution reactions. One of the most effective methods for this conversion is the Appel reaction, which traditionally uses triphenylphosphine and a tetrahalomethane.[1][2] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.[2]

This protocol details a specific application of a modified Appel reaction for the synthesis of this compound from 2-phenylethanol.[3] In this variation, N-iodosuccinimide (NIS) is employed as the iodine source in conjunction with triphenylphosphine.[3] This method provides a viable route to this compound, a key building block in the synthesis of various organic molecules and pharmaceutical agents.[4]

Reaction and Mechanism

The overall reaction is as follows:

Phenethyl alcohol + Triphenylphosphine + N-Iodosuccinimide → this compound + Triphenylphosphine oxide + Succinimide

The reaction proceeds via an SN2 mechanism. Initially, triphenylphosphine reacts with N-iodosuccinimide to form an iodophosphonium species. The oxygen of the phenethyl alcohol then attacks the electrophilic phosphorus atom, forming an alkoxyphosphonium intermediate. Subsequently, the iodide ion acts as a nucleophile, attacking the carbon atom attached to the oxygen and displacing triphenylphosphine oxide, leading to the formation of this compound with inversion of configuration at the reaction center.

Reaction_Mechanism PhenethylAlcohol Phenethyl Alcohol Alkoxyphosphonium Alkoxyphosphonium Intermediate PhenethylAlcohol->Alkoxyphosphonium + PPh3 Triphenylphosphine (PPh₃) Iodophosphonium Iodophosphonium Intermediate PPh3->Iodophosphonium + NIS N-Iodosuccinimide (NIS) NIS->Iodophosphonium + Iodophosphonium->Alkoxyphosphonium + Iodoethylbenzene This compound Alkoxyphosphonium->Iodoethylbenzene S_N2 attack by I⁻ TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->TPPO Elimination Succinimide Succinimide Alkoxyphosphonium->Succinimide Release

Figure 1. Simplified reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of this compound.[3]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-PhenylethanolReagentSigma-Aldrich
Triphenylphosphine99%Sigma-Aldrich
N-Iodosuccinimide (NIS)98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Nitrogen (N₂) gasHigh purityLocal supplier
Silica gel for column chromatography60 Å, 230-400 meshStandard supplier
Solvents for chromatography (e.g., hexanes, ethyl acetate)HPLC gradeStandard supplier

3.2. Equipment

  • Round-bottom flask or microwave reactor tube (10-20 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen inlet and outlet (or balloon)

  • Syringes and needles

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

3.3. Reaction Procedure

  • To a pre-dried 10-20 mL microwave reactor tube, add triphenylphosphine (680 mg, 2.59 mmol, 1.04 equiv.).

  • Add N-iodosuccinimide (NIS) (567 mg, 2.52 mmol, 1.0 equiv.).

  • Seal the reactor tube, and flush with dry nitrogen gas. Maintain a nitrogen atmosphere using a balloon.

  • To this mixture, add 2-phenylethanol (0.3 mL, 2.50 mmol, 1 equiv.) in one portion.

  • The reaction mixture is then stirred at 40 °C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3.4. Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography. A suitable eluent system, such as 100% dichloromethane, can be used.[3]

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound as a transparent oil.

Experimental_Workflow Start Start: Dry Reaction Vessel AddReagents Add Triphenylphosphine and NIS Start->AddReagents InertAtmosphere Establish Nitrogen Atmosphere AddReagents->InertAtmosphere AddAlcohol Add 2-Phenylethanol InertAtmosphere->AddAlcohol React Stir at 40 °C for 5 hours AddAlcohol->React Monitor Monitor by TLC React->Monitor Workup Work-up: Cool and Concentrate Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify Product Product: this compound Purify->Product

Figure 2. General experimental workflow for the synthesis.

Quantitative Data

Table 1: Reagent Quantities and Reaction Parameters

Reactant/ParameterMolecular Weight ( g/mol )Amount (mmol)EquivalentsAmount Used
2-Phenylethanol122.162.501.00.3 mL
Triphenylphosphine262.292.591.04680 mg
N-Iodosuccinimide224.992.521.0567 mg
Reaction Conditions
SolventDichloromethane (DCM)Not specified, assumed minimal for reagent dissolution
Temperature40 °C
Reaction Time5 hours
Yield
Product Yield34% (119 mg)[3]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₉I[5]
Molecular Weight 232.06 g/mol [5]
Appearance Transparent oil[3]
CAS Number 17376-04-4[5]

Table 3: 1H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.20m5HAromatic protons
3.35t2H-CH₂-I
3.15t2HPh-CH₂-

(Note: Specific coupling constants were not available in the searched literature. The assignments are based on typical chemical shifts for such protons.)

Table 4: 13C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
140.5C (quaternary, aromatic)
128.8CH (aromatic)
128.6CH (aromatic)
126.9CH (aromatic)
40.2Ph-C H₂-
6.5-C H₂-I

(Note: These are predicted or typical values; experimental values may vary slightly.)

Table 5: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3080-3030mC-H stretch (aromatic)
2950-2850mC-H stretch (aliphatic)
1600, 1495, 1450sC=C stretch (aromatic ring)
~1200sC-I stretch
750, 700sC-H bend (out-of-plane, monosubstituted benzene)

(Note: These are characteristic ranges for the functional groups present. The NIST WebBook provides a reference spectrum.)[5][6]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • N-Iodosuccinimide is an irritant. Avoid contact with skin and eyes.

  • Triphenylphosphine is an irritant. Avoid inhalation of dust.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from phenethyl alcohol. The modified Appel reaction using triphenylphosphine and N-iodosuccinimide is an effective procedure for this transformation. The provided experimental details, quantitative data, and spectroscopic information will be valuable for researchers in organic synthesis and drug development requiring this important intermediate.

References

Application Notes and Protocols for (2-Iodoethyl)benzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of complex organic molecules, including biaryl and styrenyl compounds which are common motifs in biologically active molecules.[3][4] (2-Iodoethyl)benzene, also known as phenethyl iodide, is a valuable building block in these synthetic endeavors. The presence of a primary alkyl iodide allows for the introduction of a phenethyl group onto various aromatic and heteroaromatic systems through C(sp³)–C(sp²) bond formation.

These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling reactions, including detailed experimental protocols, a summary of reaction conditions, and a discussion of the underlying mechanistic principles. The information presented is intended to serve as a practical guide for researchers in drug discovery and development, as well as in the broader chemical sciences.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the alkyl halide, in this case this compound, to form a Pd(II) complex. This step is often the rate-determining step for alkyl halides.[5]

  • Transmetalation: The organoboron compound (e.g., an arylboronic acid), activated by a base, transfers its organic moiety to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 1,2-diarylethane product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

A significant challenge in the Suzuki coupling of primary alkyl halides like this compound is the potential for β-hydride elimination from the alkylpalladium(II) intermediate, which leads to the formation of styrene as a byproduct. Careful selection of the catalyst, ligand, and reaction conditions is crucial to minimize this side reaction.

Application in the Synthesis of 1,2-Diarylethane Derivatives

The Suzuki coupling of this compound with various arylboronic acids provides a direct route to a diverse range of 1,2-diarylethane derivatives. These structures are present in a number of natural products and pharmacologically active compounds.

Data Presentation: Representative Suzuki Coupling Reactions of this compound

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. This data is compiled from literature sources and serves as a guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃Dioxane901692
34-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃THF/H₂O802478
43-Fluorophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O1101088
52-Thiopheneboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane/H₂O1001875

Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

The following section details a representative experimental protocol for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2-diphenylethane.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling reaction mechanism and a typical experimental workflow.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n PdII_Alkyl R-Pd(II)L_n-I (R = Phenethyl) Pd0->PdII_Alkyl this compound OxAdd Oxidative Addition PdII_Diaryl R-Pd(II)L_n-Ar PdII_Alkyl->PdII_Diaryl Ar-B(OH)₂ Base Transmetal Transmetalation PdII_Diaryl->Pd0 R-Ar RedElim Reductive Elimination Product 1,2-Diarylethane Reactant1 This compound Reactant2 Arylboronic Acid Base Base

Caption: Suzuki-Miyaura Catalytic Cycle for this compound.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: General Experimental Workflow for Suzuki Coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound serves as a powerful and versatile method for the synthesis of 1,2-diarylethane derivatives. Careful selection of the palladium catalyst, ligand, and base is critical to achieve high yields and minimize side reactions, particularly β-hydride elimination. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this compound in their synthetic campaigns, facilitating the development of novel molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for (2-Iodoethyl)benzene in Heck Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an unsaturated halide with an alkene.[1] This reaction is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Aryl iodides are particularly reactive substrates in Heck couplings due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst.[2]

Data Presentation: Representative Heck Coupling Reactions of Aryl Iodides

The following tables summarize typical reaction conditions and yields for the Heck coupling of iodobenzene, a closely related substrate to (2-iodoethyl)benzene, with various alkenes. This data serves as a valuable starting point for reaction optimization.

Table 1: Heck Coupling of Iodobenzene with Styrene Derivatives

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF100595
24-MethylstyrenePdCl₂ (2)NoneNaOAc (2)NMP1201288
34-MethoxystyrenePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile80892
44-ChlorostyrenePd₂(dba)₃ (0.5)P(o-tol)₃ (1)NaHCO₃ (2)Dioxane1001085

Table 2: Heck Coupling of Iodobenzene with Acrylate Derivatives

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (1)NoneEt₃N (1.2)DMF80698
2Ethyl acrylatePd/C (5)NoneK₂CO₃ (2)Ethanol781285
3n-Butyl acrylatePd(PPh₃)₄ (2)-NaOAc (1.5)Toluene110890
4t-Butyl acrylatePdCl₂(PPh₃)₂ (2)-DBU (1.5)DMAc100693

Table 3: Heck Coupling of Iodobenzene with Vinyl Ethers and Other Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1n-Butyl vinyl etherPd(OAc)₂ (2)P(t-Bu)₃ (4)Cy₂NMe (2)Dioxane1001685
2Ethyl vinyl etherPd(OAc)₂ (2)dppf (2.2)Cs₂CO₃ (2)Toluene1102478
31-OctenePd(OAc)₂ (1)P(Cy)₃ (2)K₃PO₄ (2)DMF1201875
4CyclohexenePd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2.5)1,4-Dioxane1002465

Experimental Protocols

The following is a general protocol for the Heck coupling of an aryl iodide with an alkene. This procedure should be adapted and optimized for the specific substrates and desired outcomes when using this compound.

General Protocol for Heck Coupling of an Aryl Iodide with an Alkene

Materials:

  • Aryl iodide (e.g., this compound) (1.0 equiv)

  • Alkene (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) (0.5 - 5 mol%)

  • Ligand (if required, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile, dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), palladium catalyst, and ligand (if used).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, the base (1.5 - 2.5 equiv), and finally the alkene (1.0 - 1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.

Notes on Optimization for this compound:

  • Catalyst and Ligand: For aryl iodides, simple palladium salts like Pd(OAc)₂ or PdCl₂ often suffice without a ligand.[1] However, for less reactive alkenes or to improve yields and selectivity, the addition of phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) may be beneficial.

  • Base: The choice of base is crucial. Organic bases like triethylamine (Et₃N) are commonly used, especially with amine-sensitive substrates. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective.[1]

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are generally good choices for the Heck reaction as they help to solubilize the reagents and stabilize the catalytic species.

  • Temperature: The reaction temperature typically ranges from 80 to 140 °C. The optimal temperature will depend on the reactivity of the specific substrates.

  • Intramolecular Reactions: If the alkene moiety is present within the same molecule as the this compound group, an intramolecular Heck reaction can occur to form cyclic products. The conditions for such reactions often require more dilute solutions to favor intramolecular over intermolecular processes.

Mandatory Visualizations

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) Alkene_Complex [Ar-Pd(II)(Alkene)(L)₂]⁺ I⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)-I(L₂) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [Product-Pd(II)-H(L)₂]⁺ I⁻ Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (+ Base-HI) Product Coupled Product Product_Complex->Product Product Release Aryl_Iodide This compound (Ar-I) Alkene Alkene

Figure 1. Catalytic cycle of the Heck coupling reaction.

Experimental_Workflow Start Start Setup 1. Add Aryl Iodide, Catalyst, and Ligand to Schlenk Flask Start->Setup Inert 2. Evacuate and Backfill with Inert Gas (x3) Setup->Inert Add_Reagents 3. Add Solvent, Base, and Alkene Inert->Add_Reagents React 4. Heat and Stir (80-140 °C) Add_Reagents->React Monitor 5. Monitor Reaction (TLC/GC-MS) React->Monitor Workup 6. Cool, Dilute, and Wash Monitor->Workup Reaction Complete Purify 7. Dry, Concentrate, and Purify Workup->Purify End End Product Purify->End

Figure 2. General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Formation of Phenethylmagnesium Iodide from (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formation of the Grignard reagent, phenethylmagnesium iodide, from (2-iodoethyl)benzene. This reagent is a valuable nucleophilic intermediate in organic synthesis, enabling the formation of new carbon-carbon bonds.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful tools in synthetic organic chemistry.[1] The formation of phenethylmagnesium iodide from this compound involves the reaction of the organoiodide with magnesium metal in an ethereal solvent under anhydrous conditions.[1] The resulting Grignard reagent is a strong base and nucleophile, reacting with a wide range of electrophiles to introduce the phenethyl group into target molecules.[1]

Reaction Principle

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide.[1] This process inverts the polarity of the carbon atom, transforming it from an electrophilic center in the alkyl halide to a highly nucleophilic one in the organomagnesium compound.[1] This "umpolung" is the key to the synthetic utility of Grignard reagents.[1] The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the formation of phenethylmagnesium iodide. Please note that yields can vary based on the purity of reagents, the effectiveness of magnesium activation, and the strictness of anhydrous conditions.

ParameterValueReference/Note
Starting Material This compound
Boiling Point of Starting Material 115-118 °C at 14 mmHg[2]
Magnesium 1.2 - 1.5 equivalentsGeneral practice
Solvent Anhydrous Diethyl Ether or THF[1]
Initiation Iodine crystal or 1,2-dibromoethane[1]
Reaction Temperature Gentle reflux of the solventGeneral practice
Reaction Time 1 - 3 hoursGeneral practice
Typical Yield 80-95% (estimated based on similar Grignard formations)[2]

Experimental Protocols

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel)

Protocol for the Formation of Phenethylmagnesium Iodide:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.

    • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 - 1.5 equivalents relative to this compound) in the reaction flask.

    • Add a single crystal of iodine.

    • Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which will then sublime and react with the magnesium surface. This process helps to remove the passivating magnesium oxide layer.[1]

    • Allow the flask to cool.

  • Reaction Initiation:

    • Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.

    • Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

    • The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming may be necessary to start the reaction.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for 1-3 hours, or until most of the magnesium has been consumed.

  • Confirmation and Use:

    • The resulting grayish, cloudy solution is the phenethylmagnesium iodide Grignard reagent.

    • It is typically used in situ for subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.[3]

Potential Side Reactions

Several side reactions can occur during the formation of Grignard reagents, potentially lowering the yield of the desired product.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled product (1,4-diphenylbutane in this case). This is a common side reaction in Grignard preparations.[1]

  • Reaction with Moisture or Oxygen: Grignard reagents are highly sensitive to water and oxygen. Exposure to moisture will quench the reagent, forming ethylbenzene. Reaction with oxygen can lead to the formation of alkoxides, which upon hydrolysis will yield 2-phenylethanol.[1]

  • β-Hydride Elimination: Although less common with primary alkyl halides, there is a possibility of β-hydride elimination from the Grignard reagent to form styrene and magnesium hydride iodide. This is more prevalent at higher temperatures.

Visualizations

Grignard_Formation_Pathway cluster_reactants Reactants cluster_solvent Solvent A This compound (Ph-CH2CH2-I) D Phenethylmagnesium Iodide (Ph-CH2CH2-MgI) A->D Mg insertion B Magnesium (Mg) B->D C Anhydrous Ether/THF C->D solvent

Caption: Reaction pathway for the formation of phenethylmagnesium iodide.

Experimental_Workflow start Start prep Apparatus Flame-Drying under Inert Atmosphere start->prep mg_activation Magnesium Activation with Iodine prep->mg_activation initiation Addition of a small amount of This compound solution mg_activation->initiation formation Dropwise addition of remaining This compound solution (maintain gentle reflux) initiation->formation stirring Stirring at reflux (1-3 hours) formation->stirring product Phenethylmagnesium Iodide (Grignard Reagent) stirring->product end Proceed to next synthetic step product->end

References

Application of (2-Iodoethyl)benzene in Organic Electronics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(2-Iodoethyl)benzene has emerged as a crucial precursor in the rapidly advancing field of organic electronics, primarily serving as a starting material for the synthesis of phenethylammonium iodide (PEAI). This organic salt is a key component in the formation of two-dimensional (2D) perovskite materials, which are increasingly utilized to enhance the efficiency and stability of perovskite solar cells. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in utilizing this compound for the fabrication of advanced organic electronic devices.

Application Notes

This compound's primary role in organic electronics is in the synthesis of the phenethylammonium (PEA) cation, the organic spacer in 2D hybrid organic-inorganic perovskites. The resulting 2D perovskite, most commonly phenethylammonium lead iodide ((PEA)₂PbI₄), offers significant advantages when incorporated into perovskite solar cells.

Key Applications and Advantages:

  • Formation of 2D Perovskite Layers: (PEA)₂PbI₄ forms a layered structure that can be used as the primary light-absorbing layer in a solar cell or as a capping layer on a 3D perovskite film.

  • Enhanced Stability: The bulky and hydrophobic phenethylammonium cations provide a protective barrier against moisture, a major cause of degradation in traditional 3D perovskites.[1]

  • Defect Passivation: When used as a capping layer, the PEA cations can passivate defect sites on the surface of 3D perovskite films, reducing non-radiative recombination and improving the open-circuit voltage (VOC) and fill factor (FF) of the solar cell.[1][2]

  • Improved Efficiency: The passivation of defects and improved charge carrier dynamics at the 2D/3D interface lead to a significant enhancement in the overall power conversion efficiency (PCE) of the solar cells.[1][3]

The synthesis pathway initiates with this compound, which is converted to phenethylammonium iodide. This is then reacted with a lead source, such as lead(II) iodide, to form the desired (PEA)₂PbI₄ perovskite material.

Quantitative Data Presentation

TreatmentVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
Control (without PEAI)1.0422.779.818.9[2]
With PEAI (10 mg/mL)---20.2[2]
Control (Flexible Device)---~14[1]
PEAI Passivated (Flexible Device)---~16-17[1]
Pristine Device---18.8[3]
PTEAI-treated Device---20.2[3]

Table 1: Performance of Perovskite Solar Cells with and without Phenethylammonium Iodide (PEAI) Treatment.

Perovskite CompositionVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
Control (RbCsMAFA)1.09---[4]
PEAI in anti-solvent1.17--18.75[4]
Undoped Triple Cation0.89--11.27[5]
1.67% PEA doped0.95--14.85[5]

Table 2: Effect of PEAI incorporation method on device performance.

Experimental Protocols

This section provides detailed methodologies for the key experiments, from the synthesis of phenethylammonium iodide to the fabrication of a perovskite solar cell.

Protocol 1: Synthesis of Phenethylammonium Iodide (PEAI) from this compound

This protocol describes the synthesis of phenethylammonium iodide via the ammonolysis of this compound. This reaction should be carried out in a sealed, high-pressure reaction vessel (autoclave) due to the use of ammonia at elevated temperatures.

Materials:

  • This compound (C₈H₉I)

  • Anhydrous ammonia (NH₃)

  • Ethanol (anhydrous)

  • Diethyl ether

  • High-pressure reaction vessel (autoclave) with stirring capability

Procedure:

  • In a fume hood, carefully charge the high-pressure reaction vessel with this compound and a large excess of anhydrous ethanol (e.g., 20-50 molar equivalents relative to the iodide).

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully condense a large excess of anhydrous ammonia into the reaction vessel. The use of a significant excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[2]

  • Seal the reaction vessel securely.

  • Allow the vessel to slowly warm to room temperature, and then heat it to the desired reaction temperature (e.g., 100-120 °C) with constant stirring. The reaction should be monitored for pressure changes and maintained within the safe operating limits of the vessel.

  • Maintain the reaction at this temperature for 12-24 hours.

  • After the reaction is complete, cool the vessel to room temperature and then carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the resulting solution to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired phenethylammonium iodide and unreacted starting material. To purify, dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add diethyl ether to the solution until a precipitate forms.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the white crystalline product by vacuum filtration and wash with cold diethyl ether.

  • Dry the purified phenethylammonium iodide under vacuum.

  • Characterize the product by ¹H NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of (PEA)₂PbI₄ Perovskite Solution

This protocol details the preparation of the precursor solution for depositing (PEA)₂PbI₄ thin films.

Materials:

  • Phenethylammonium iodide (PEAI)

  • Lead(II) iodide (PbI₂) (high purity, >99.99%)

  • γ-Butyrolactone (GBL)

Procedure:

  • In a nitrogen-filled glovebox, weigh out PbI₂ (e.g., 2.305 g) and PEAI (e.g., 2.480 g) to achieve a 1:2 molar ratio.

  • Add the weighed precursors to a vial containing the desired volume of GBL (e.g., 5 mL).

  • Stir the mixture on a hotplate at approximately 50 °C for at least 2 hours, or until a clear solution is obtained.

  • Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any undissolved particles.

Protocol 3: Fabrication of a Perovskite Solar Cell with a (PEA)₂PbI₄ Capping Layer

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell with a (PEA)₂PbI₄ layer for surface passivation.

Materials:

  • FTO-coated glass substrates

  • Zinc powder, 2M HCl

  • Deionized water, isopropanol, acetone

  • Compact TiO₂ precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol)

  • 3D perovskite precursor solution (e.g., FAPbI₃-based)

  • (PEA)₂PbI₄ precursor solution (from Protocol 2)

  • Spiro-OMeTAD solution (hole transport layer)

  • Gold or carbon for the back contact

Procedure:

  • Substrate Cleaning:

    • Pattern the FTO-coated glass substrates using zinc powder and 2M HCl.

    • Sequentially clean the substrates by ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ layer onto the FTO substrate by spin-coating the precursor solution at 2000 rpm for 30 seconds, followed by annealing at 500 °C for 30 minutes.

  • 3D Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the 3D perovskite precursor solution onto the TiO₂ layer in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Anneal the film on a hotplate at 100-150 °C for 10-30 minutes.

  • (PEA)₂PbI₄ Capping Layer Deposition:

    • Allow the 3D perovskite film to cool to room temperature.

    • Spin-coat the prepared (PEA)₂PbI₄ solution (from Protocol 2, potentially diluted) onto the 3D perovskite layer at 4000 rpm for 20 seconds.

    • Anneal the film at 100 °C for 10 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Deposit the Spiro-OMeTAD solution onto the (PEA)₂PbI₄ layer by spin-coating at 4000 rpm for 30 seconds.

  • Back Contact Deposition:

    • Evaporate the gold or carbon back contact through a shadow mask under high vacuum.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Precursor Synthesis cluster_final 2D Perovskite Formation iodo This compound peai Phenethylammonium Iodide (PEAI) iodo->peai + NH3 (excess) Ethanol, Heat perovskite (PEA)2PbI4 peai->perovskite + PbI2 GBL, Heat

Caption: Synthesis pathway from this compound to (PEA)₂PbI₄.

Perovskite_Solar_Cell cluster_device Perovskite Solar Cell Architecture (n-i-p) contact Back Contact (Au/Carbon) htl Hole Transport Layer (Spiro-OMeTAD) htl->contact pea_layer 2D Perovskite Capping Layer ((PEA)2PbI4) pea_layer->htl perovskite 3D Perovskite Absorber perovskite->pea_layer etl Electron Transport Layer (TiO2) etl->perovskite fto FTO-coated Glass fto->etl sunlight Sunlight

Caption: A typical n-i-p perovskite solar cell with a (PEA)₂PbI₄ capping layer.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving (2-Iodoethyl)benzene. This versatile substrate serves as a key starting material in the synthesis of a wide range of phenethylamine derivatives, many of which are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The protocols provided herein detail the synthesis of primary, secondary, and tertiary amines, as well as azides and nitriles, through SN2 reactions.

Introduction to Nucleophilic Substitution with this compound

This compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The iodine atom is a superb leaving group due to its large size and the stability of the resulting iodide anion. The primary nature of the carbon to which the iodine is attached minimizes steric hindrance, facilitating the backside attack by a nucleophile, which is characteristic of the SN2 mechanism.

These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, enabling the construction of diverse molecular scaffolds from a common precursor. The products of these reactions, particularly phenethylamine and its derivatives, are foundational structures in many pharmaceuticals.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes the reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles. These protocols are based on established methodologies for SN2 reactions with similar alkyl iodides.

NucleophileReagentSolventTemperature (°C)Time (h)ProductApproximate Yield (%)
AmmoniaExcess aq. NH₃Ethanol100 (sealed tube)242-Phenylethanamine60-70
Primary AmineBenzylamine (2 eq.)DMF8012N-Benzyl-2-phenylethanamine75-85
AzideSodium Azide (1.5 eq.)DMF25121-(2-Azidoethyl)benzene85-95
CyanidePotassium Cyanide (1.2 eq.)EthanolReflux (78)63-Phenylpropanenitrile80-90
ThiolateSodium thiomethoxide (1.2 eq.)DMF256(2-(Methylthio)ethyl)benzene85-95
AlkoxideSodium Methoxide (1.1 eq.)MethanolReflux (65)81-Methoxy-2-phenylethane70-80

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylethanamine via Reaction with Ammonia

This protocol describes the synthesis of the primary amine, 2-phenylethanamine, a crucial building block for many pharmaceuticals. To minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is employed.

Materials:

  • This compound

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Pressure-rated sealed tube

Procedure:

  • In a thick-walled, pressure-rated sealed tube, combine this compound (1.0 eq.), a 10-fold molar excess of concentrated aqueous ammonia, and ethanol as a co-solvent.

  • Seal the tube tightly and heat the reaction mixture to 100 °C in an oil bath behind a blast shield for 24 hours.

  • After cooling to room temperature, carefully open the tube and transfer the contents to a round-bottom flask.

  • Remove the ethanol and excess ammonia under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with 1 M HCl.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with 1 M NaOH until pH > 12 and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-phenylethanamine.

Protocol 2: Synthesis of N-Benzyl-2-phenylethanamine via Reaction with a Primary Amine

This protocol details the synthesis of a secondary amine by reacting this compound with benzylamine. An excess of the primary amine is used to drive the reaction to completion and minimize over-alkylation.

Materials:

  • This compound

  • Benzylamine

  • Dimethylformamide (DMF)

  • Potassium carbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in DMF, add benzylamine (2.0 eq.) and potassium carbonate (1.5 eq.).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-2-phenylethanamine.

Protocol 3: Synthesis of 1-(2-Azidoethyl)benzene via Reaction with Sodium Azide

This protocol describes a highly efficient synthesis of an organic azide. Azides are versatile intermediates that can be readily reduced to primary amines or used in "click" chemistry.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-azidoethyl)benzene. Caution: Organic azides can be explosive and should be handled with care.

Protocol 4: Synthesis of 3-Phenylpropanenitrile via Reaction with Potassium Cyanide

This protocol outlines the synthesis of a nitrile, which extends the carbon chain by one carbon. Nitriles are valuable intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.

  • Add potassium cyanide (1.2 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 3-phenylpropanenitrile.

Visualizations

SN2_Mechanism cluster_0 SN2 Reaction Mechanism Nu Nu⁻ TS [Nu---CH₂(C₆H₅CH₂)---I]⁻ Nu->TS Backside Attack Substrate C₆H₅CH₂CH₂-I Substrate->TS Product C₆H₅CH₂CH₂-Nu TS->Product Bond Formation LG I⁻ TS->LG Bond Breaking

Caption: SN2 reaction mechanism for this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Reaction Setup (Substrate, Nucleophile, Solvent) B 2. Reaction (Heating/Stirring) A->B C 3. Work-up (Quenching, Extraction) B->C D 4. Purification (Chromatography/Distillation) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: General workflow for nucleophilic substitution.

Signaling Pathways and Drug Development Applications

The phenethylamine scaffold, readily synthesized from this compound, is a cornerstone of many psychoactive drugs and central nervous system (CNS) agents. These compounds often target various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.

For instance, derivatives of 2-phenylethanamine are known to interact with serotonin receptors, such as the 5-HT₂A receptor, which is a key target for psychedelic drugs. The binding of these ligands can initiate a G-protein-coupled receptor (GPCR) signaling cascade, often involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, modulates intracellular calcium levels and protein kinase C (PKC) activity, ultimately affecting neuronal excitability.

The ability to easily modify the structure of the phenethylamine backbone through the selection of different nucleophiles allows for the systematic exploration of structure-activity relationships (SAR). This is a critical process in drug discovery, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties to develop novel therapeutics.

Signaling_Pathway cluster_pathway Simplified GPCR Signaling Pathway Ligand Phenethylamine Derivative Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP₃ PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG cleaves PIP₂ to PIP2 PIP₂ Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca2->Response PKC->Response

Caption: Simplified GPCR signaling for phenethylamines.

(2-Iodoethyl)benzene: A Versatile Precursor for Radiolabeling in Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Iodoethyl)benzene, also known as phenethyl iodide, is a halogenated hydrocarbon that serves as a valuable precursor in the synthesis of radiolabeled compounds for molecular imaging applications, particularly in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Its chemical structure, featuring a reactive iodine atom attached to an ethyl group, allows for the introduction of various radioisotopes, enabling the development of novel radiotracers for studying biological processes and diseases. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for both radioiodination and radiofluorination.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the precursor is crucial for designing and optimizing radiolabeling protocols.

PropertyValue
Molecular Formula C₈H₉I
Molecular Weight 232.06 g/mol
Appearance Clear to reddish-brown liquid
Boiling Point 122-123 °C at 13 mmHg
Density 1.603 g/mL at 25 °C
Refractive Index n20/D 1.601

Applications in Radiolabeling

This compound is a versatile precursor that can be utilized in two primary radiolabeling strategies:

  • Radioiodination: The stable iodine atom can be exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) through nucleophilic substitution reactions. This approach is valuable for developing SPECT and PET imaging agents. Compounds with a C(sp³)–I bond, such as in the (2-iodoethyl) group, can exhibit resistance to in vivo deiodination, a critical factor for the stability of the radiotracer.[1]

  • Radiofluorination: The iodine atom serves as a good leaving group for nucleophilic substitution with [¹⁸F]fluoride, the most commonly used radionuclide in PET imaging. This allows for the synthesis of ¹⁸F-labeled phenethyl derivatives.

Experimental Protocols

The following protocols are generalized procedures based on established radiochemical methods. Researchers should optimize these protocols for their specific target molecules and available equipment.

Protocol 1: Radioiodination via Isotopic Exchange

This protocol describes a method for exchanging the stable iodine atom in this compound with a radioactive iodine isotope.

Materials:

  • This compound

  • Radioactive sodium iodide (e.g., Na[¹²³I], Na[¹²⁴I], Na[¹²⁵I]) in 0.1 M NaOH

  • Solvent (e.g., Acetonitrile, Dimethylformamide)

  • Heating system (e.g., oil bath, heating block)

  • Reaction vessel (e.g., sealed vial)

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

  • Thin-Layer Chromatography (TLC) or Radio-TLC for reaction monitoring

Procedure:

  • To a sealed reaction vial, add this compound (typically 1-5 mg) dissolved in the chosen solvent (0.5-1.0 mL).

  • Add the radioactive sodium iodide solution (activity will depend on the desired specific activity and application).

  • Seal the vial and heat the reaction mixture at a temperature ranging from 80°C to 150°C. The optimal temperature and reaction time (typically 30-60 minutes) should be determined empirically.

  • Monitor the progress of the reaction using Radio-TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the radiolabeled product using semi-preparative HPLC to separate it from unreacted precursor and radioactive iodide.

  • Collect the fraction containing the desired product and remove the solvent under a stream of inert gas or by vacuum.

  • Reconstitute the final product in a suitable solvent for quality control and in vivo studies.

Expected Quantitative Data (based on analogous reactions):

ParameterExpected Value
Radiochemical Yield (RCY) 20-50% (non-decay corrected)
Radiochemical Purity >95% (after HPLC purification)
Specific Activity Variable, dependent on starting activity and precursor amount
Protocol 2: [¹⁸F]Fluorination via Nucleophilic Substitution

This protocol outlines the synthesis of [¹⁸F]fluoroethylbenzene from this compound.

Materials:

  • This compound

  • Aqueous [¹⁸F]fluoride produced from a cyclotron

  • Phase-transfer catalyst (e.g., Kryptofix 2.2.2 - K₂₂₂)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile, Dimethylsulfoxide - DMSO)

  • Reaction vessel suitable for microwave or conventional heating

  • Solid-Phase Extraction (SPE) cartridges for [¹⁸F]fluoride trapping and elution

  • Purification system (e.g., HPLC)

  • TLC or Radio-TLC for reaction monitoring

Procedure:

  • Preparation of reactive [¹⁸F]fluoride:

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange SPE cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile to obtain the reactive [¹⁸F]KF/K₂₂₂ complex.

  • Radiolabeling Reaction:

    • Dissolve this compound (typically 1-5 mg) in a small volume of anhydrous solvent (e.g., DMSO).

    • Add the precursor solution to the dried [¹⁸F]KF/K₂₂₂ complex.

    • Seal the reaction vessel and heat the mixture. Optimal conditions may involve conventional heating at 80-150°C for 10-30 minutes or microwave heating for shorter durations.

  • Purification and Formulation:

    • After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the desired product from the cartridge with an organic solvent (e.g., ethanol, acetonitrile).

    • Perform final purification using semi-preparative HPLC.

    • Collect the product fraction, remove the solvent, and formulate the final product in a biocompatible solution (e.g., saline with a small percentage of ethanol).

Expected Quantitative Data (based on analogous reactions):

ParameterExpected Value
Radiochemical Yield (RCY) 30-70% (non-decay corrected)
Radiochemical Purity >98% (after HPLC purification)
Specific Activity >37 GBq/µmol (>1 Ci/µmol)

Visualizations

Experimental Workflow for Radiotracer Synthesis

Radiotracer_Synthesis_Workflow cluster_0 Precursor Stage cluster_1 Radiolabeling Stage cluster_2 Purification & QC cluster_3 Application Precursor This compound Reaction Labeling Reaction (Nucleophilic Substitution) Precursor->Reaction Radionuclide Radioisotope ([¹²³I]I⁻ or [¹⁸F]F⁻) Radionuclide->Reaction Purification HPLC Purification Reaction->Purification Crude Product QC Quality Control (Purity, Specific Activity) Purification->QC Final_Product Radiolabeled Tracer QC->Final_Product Validated Tracer Imaging Preclinical/Clinical Imaging (PET/SPECT) Final_Product->Imaging

Caption: General workflow for synthesizing a radiotracer from this compound.

Logical Relationship in Nucleophilic Substitution

Nucleophilic_Substitution Precursor This compound (C₆H₅CH₂CH₂-I) Transition_State Transition State [F···C···I]⁻ or [I···C···I]⁻ Precursor->Transition_State Nucleophile Nucleophile ([¹⁸F]F⁻ or I⁻) Nucleophile->Transition_State Product Radiolabeled Product (C₆H₅CH₂CH₂-¹⁸F or C₆H₅CH₂CH₂-*I) Transition_State->Product Leaving_Group Leaving Group (I⁻) Transition_State->Leaving_Group

Caption: Mechanism of nucleophilic substitution for radiolabeling.

Conclusion

This compound is a readily available and versatile precursor for the synthesis of radiolabeled compounds for molecular imaging. Its utility in both radioiodination and [¹⁸F]fluorination makes it a valuable tool for researchers and drug development professionals. The provided protocols offer a starting point for the development of novel radiotracers, and with careful optimization, can lead to high-yield and high-purity radiopharmaceuticals for a wide range of preclinical and clinical applications.

References

Application Notes and Protocols for Reactions Involving (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations involving (2-Iodoethyl)benzene, a versatile building block in organic synthesis. The methodologies outlined are relevant for the synthesis of a wide range of compounds, including phenethylamine derivatives with applications in medicinal chemistry and radiolabeled tracers for imaging studies.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as a precursor in several widely-used palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Below are generalized protocols for Sonogashira, Heck, and Suzuki couplings. While specific yields may vary depending on the coupling partner, these protocols provide a robust starting point for optimization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of substituted alkynes, which are precursors to many complex molecules.

Experimental Protocol:

A general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne is as follows:

  • To a dry, inert-atmosphere-flushed flask, add the aryl iodide (e.g., this compound, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.01 mmol, 1 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).[2]

  • Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (2.0 mmol).[2]

  • To the resulting suspension, add the terminal alkyne (1.2 mmol) dropwise via syringe.[2]

  • Stir the reaction mixture at 50°C and monitor its progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[2]

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative)

EntryAlkyne PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuITHF / Et₃N50685-95
21-OctynePd(PPh₃)₂Cl₂ / CuITHF / Et₃N50880-90
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuITHF / Et₃N50688-98

Yields are estimated based on similar reactions with other aryl iodides.

Heck Reaction

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the synthesis of complex olefinic structures.

Experimental Protocol:

A general procedure for the Heck reaction of an aryl iodide with an alkene is as follows:

  • In a reaction vessel, combine the aryl iodide (e.g., this compound, 1 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%).

  • Add a base (e.g., triethylamine, 1.5 mmol) and a solvent (e.g., DMF or acetonitrile).

  • Heat the mixture to 80-120°C and stir until the reaction is complete, as monitored by TLC or GC-MS.[3]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data Summary (Representative)

EntryAlkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / PPh₃Et₃NDMF1001270-85
2Methyl acrylatePd(OAc)₂ / PPh₃Et₃NACN801675-90
31-HexenePd(OAc)₂ / PPh₃K₂CO₃DMA1202460-75

Yields are estimated based on similar reactions with other aryl iodides.

Suzuki Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex, to form a new carbon-carbon bond.[4] It is widely used in the synthesis of biaryls and other conjugated systems.

Experimental Protocol:

A general procedure for the Suzuki coupling of an aryl iodide with a boronic acid is as follows:

  • In a flask, combine the aryl iodide (e.g., this compound, 1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., aqueous 2M K₂CO₃, 2.0 mmol).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or DME/water).

  • Heat the reaction mixture to 80-100°C and stir vigorously until the starting material is consumed (monitored by TLC).[5]

  • Cool the reaction to room temperature, add water, and extract with an organic solvent like ethyl acetate.[4]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4]

  • Purify the residue by column chromatography.

Quantitative Data Summary (Representative)

EntryBoronic Acid PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
24-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001090-98
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O851480-90

Yields are estimated based on similar reactions with other aryl iodides.

Nucleophilic Substitution Reactions

The iodoethyl group of this compound is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of various functionalized phenethyl derivatives.

Synthesis of Phenethylamines

This compound is a key starting material for the synthesis of phenethylamine derivatives, many of which are important in medicinal chemistry for their effects on the central nervous system (CNS).[6][7]

Experimental Protocol:

A general procedure for the synthesis of a secondary phenethylamine is as follows:

  • In a sealed tube, dissolve this compound (1.0 mmol) and an excess of a primary amine (e.g., methylamine, 5-10 mmol) in a suitable solvent like ethanol.

  • Heat the mixture at 80-100°C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove the hydroiodide salt of the excess amine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting secondary amine by column chromatography or distillation.

Quantitative Data Summary (Representative)

EntryAmine NucleophileSolventTemp. (°C)Time (h)Yield (%)
1Ammonia (excess)Ethanol1002450-70
2Methylamine (excess)Ethanol901860-80
3BenzylamineDMF801270-85

Yields can be variable due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.[8]

Synthesis of Thioethers

Reaction with thiolates provides a straightforward route to phenethyl thioethers. Thiolates are excellent nucleophiles for S(_N)2 reactions with alkyl halides.[9]

Experimental Protocol:

A general procedure for the synthesis of a phenethyl thioether is as follows:

  • In a round-bottom flask, dissolve the thiol (1.1 mmol) in a solvent such as ethanol or DMF.

  • Add a base (e.g., sodium hydride or sodium ethoxide, 1.1 mmol) at 0°C to generate the thiolate in situ.

  • Stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 mmol) to the thiolate solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude thioether by column chromatography.

Quantitative Data Summary (Representative)

EntryThiol NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1ThiophenolNaHTHF25490-98
21-OctanethiolNaOEtEthanol50685-95
3Cysteine methyl esterEt₃NDMF25870-85

Yields are generally high due to the high nucleophilicity of thiolates.

Visualizations

Catalytic Cycles

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition this compound (R-I) pd_intermediate R-Pd(II)L₂-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_r R-Pd(II)L₂-R' transmetalation->pd_r_r r_b_oh2 R'-B(OH)₂ + Base r_b_oh2->transmetalation reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow start This compound reaction Reaction Setup (e.g., Suzuki Coupling) start->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: A typical experimental workflow for reactions involving this compound.

Application in Drug Development

Drug_Development_Pathway cluster_synthesis Synthesis cluster_application Application start This compound reaction Nucleophilic Substitution (with a primary amine) start->reaction intermediate Phenethylamine Derivative reaction->intermediate cns_agent CNS Agent Candidate intermediate->cns_agent Biological Screening pet_tracer PET Radiotracer Precursor intermediate->pet_tracer Radiolabeling

Caption: Synthetic pathway from this compound to CNS agent candidates.

References

Application Notes and Protocols for the Derivatization of (2-Iodoethyl)benzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Iodoethyl)benzene is a versatile halogenated hydrocarbon that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a reactive primary iodide, makes it an excellent electrophile for introducing the phenethyl moiety into a wide range of molecules. This characteristic is particularly crucial in the field of drug discovery and medicinal chemistry, where the phenethylamine scaffold is a key component in many biologically active compounds and approved drugs.[2][3] This document provides detailed application notes and protocols for the derivatization of this compound, focusing on its use in the synthesis of precursors for drug development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for planning synthetic procedures, including solvent selection, reaction temperature, and purification methods.

PropertyValueReference
CAS Number 17376-04-4[1][4][5][6][7]
Molecular Formula C₈H₉I[4][6][7]
Molecular Weight 232.06 g/mol [4][5][6][7]
Appearance Colorless liquid[4]
Density 1.603 g/mL at 25 °C[1][4][5]
Boiling Point 122-123 °C at 13 mmHg[1][4][5]
Refractive Index n20/D 1.601[1][4][5]
Storage Store in a cool, dark place. Often stabilized with a copper chip.[8]

Key Derivatization Reactions and Applications

The primary mode of reactivity for this compound is nucleophilic substitution (S_N2), where the iodide atom, being an excellent leaving group, is displaced by a wide variety of nucleophiles. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Application Note 1: Synthesis of Phenethylamine Derivatives

The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, found in numerous neurotransmitters and psychoactive drugs.[3] this compound is an ideal starting material for synthesizing libraries of N-substituted phenethylamines. The reaction involves the direct alkylation of primary or secondary amines with this compound. This approach is fundamental in exploring the structure-activity relationships (SAR) of new drug candidates.[2][9] For example, N-benzyl substitution on certain phenethylamines has been shown to significantly increase binding affinity and functional activity at serotonin receptors.[2]

Application Note 2: Formation of Ether and Thioether Linkages

In addition to amines, other nucleophiles such as alkoxides and thiolates can readily react with this compound to form phenethyl ethers and thioethers, respectively. These moieties are also of interest in drug design for modifying a molecule's lipophilicity, metabolic stability, and binding interactions.

Application Note 3: Carbon-Carbon Bond Formation

This compound can be utilized in carbon-carbon bond-forming reactions. For instance, reaction with cyanide ions provides 3-phenylpropanenitrile, a precursor to various functional groups. Furthermore, as an alkyl iodide, it can potentially participate in cross-coupling reactions, which are powerful tools in modern drug discovery for creating complex molecular architectures.[9][10]

Visualizing Reaction Pathways and Workflows

G cluster_0 General Derivatization Pathway A This compound C Phenethyl Derivative (C6H5CH2CH2-Nu) A->C S_N2 Reaction B Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH B->C D Base (e.g., K2CO3, Et3N) D->C

Caption: General reaction scheme for the derivatization of this compound.

Experimental Protocols

The following section provides a detailed protocol for a representative derivatization of this compound.

Protocol 1: Synthesis of N-Benzyl-2-phenylethanamine

This protocol describes the synthesis of a secondary amine via the nucleophilic substitution of the iodide in this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous acetonitrile (to make a 0.2 M solution), and anhydrous potassium carbonate (2.0 eq).

  • Addition of Nucleophile: Add benzylamine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-phenylethanamine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G A 1. Reaction Setup Add this compound, K2CO3, and Acetonitrile to flask. B 2. Add Benzylamine A->B C 3. Heat to Reflux (12-18h) B->C D 4. Cool & Filter C->D E 5. Solvent Evaporation D->E F 6. Liquid-Liquid Extraction (DCM / NaHCO3) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Experimental workflow for the synthesis of N-benzyl-2-phenylethanamine.

Data Presentation

The following table summarizes expected products from the derivatization of this compound with various nucleophiles, along with their theoretical molecular weights, which are critical for analytical confirmation.

NucleophileProduct NameProduct StructureMolecular Weight ( g/mol )
Ammonia (NH₃)2-PhenylethanamineC₆H₅CH₂CH₂NH₂121.18
BenzylamineN-Benzyl-2-phenylethanamineC₆H₅CH₂CH₂NHCH₂C₆H₅211.30
Morpholine4-(2-Phenylethyl)morpholineC₆H₅CH₂CH₂N(CH₂CH₂)₂O191.27
Sodium Methoxide(2-Methoxyethyl)benzeneC₆H₅CH₂CH₂OCH₃136.19
Sodium Thiophenoxide(2-(Phenylthio)ethyl)benzeneC₆H₅CH₂CH₂SC₆H₅214.32
Sodium Cyanide3-PhenylpropanenitrileC₆H₅CH₂CH₂CN131.17

Disclaimer: This document is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions. Protocols may require optimization based on specific laboratory conditions and reagent purity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (2-Iodoethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route employed. Common impurities may include unreacted starting materials such as 2-phenylethanol, residual reagents like iodine or triphenylphosphine oxide (if a Wittig-type reaction is used), and byproducts like styrene (from elimination) or diphenylethane. If the synthesis involves a Finkelstein reaction from (2-bromoethyl)benzene, residual bromide may be present.

Q2: What is the recommended first step for purifying crude this compound?

A2: Before attempting purification, it is highly recommended to perform a preliminary analysis of the crude material. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the major impurities and their relative concentrations. This information is crucial for selecting the most appropriate purification strategy.

Q3: When should I choose vacuum distillation over column chromatography?

A3: Vacuum distillation is generally preferred for separating this compound from non-volatile impurities or from components with significantly different boiling points. It is an efficient method for large-scale purifications. Column chromatography is more suitable for separating compounds with similar boiling points or for removing polar impurities that are difficult to separate by distillation.

Q4: Can this compound decompose during purification?

A4: Yes, this compound can be susceptible to decomposition, especially at elevated temperatures. It is an alkyl iodide, which can undergo elimination reactions to form styrene, particularly in the presence of base or upon prolonged heating. Therefore, it is crucial to use the lowest possible temperature during vacuum distillation and to choose appropriate conditions for column chromatography to minimize degradation. The presence of a copper chip can help stabilize the compound.[1][2]

Q5: What are the key physical properties of this compound to consider during purification?

A5: Key physical properties that are important for purification are summarized in the table below. The boiling point under reduced pressure is particularly critical for planning a vacuum distillation.

PropertyValueReference
Molecular FormulaC₈H₉I[3]
Molecular Weight232.06 g/mol [3][4]
Boiling Point122-123 °C at 13 mmHg[4]
Density1.603 g/mL at 25 °C[4]
Refractive Index (n20/D)1.601[4]
AppearanceColorless to reddish-brown liquid[1]

Troubleshooting Guides

Vacuum Distillation
IssuePossible Cause(s)Troubleshooting Steps
Bumping or Uncontrolled Boiling - Rapid heating. - Absence of a stirring mechanism. - Presence of volatile impurities.- Heat the distillation flask slowly and evenly. - Use a magnetic stir bar for smooth boiling. - Perform a preliminary distillation at a lower vacuum to remove highly volatile components.
Product is Decomposing (Darkening Color) - Distillation temperature is too high. - Prolonged heating.- Reduce the pressure to lower the boiling point. - Ensure the heating mantle is set to the minimum temperature required for distillation. - Complete the distillation as quickly as possible.
Poor Vacuum - Leaks in the glassware joints. - Inefficient vacuum pump.- Check all joints and re-grease if necessary. - Ensure the vacuum pump is properly maintained and the oil is clean.
Product Solidifying in the Condenser - Coolant temperature is too low.- Use a coolant with a higher temperature (e.g., room temperature water).
Low Recovery of Product - Incomplete distillation. - Hold-up in the distillation apparatus.- Ensure the distillation is carried out to completion. - Use a short-path distillation apparatus to minimize losses.
Flash Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product from Impurities - Inappropriate solvent system. - Column overloading. - Column channeling.- Optimize the eluent system using TLC to achieve a good separation of spots. - Do not exceed the recommended sample load for the column size. - Ensure the column is packed uniformly without any cracks or channels.
Product Elutes too Quickly (Low Retention) - Eluent is too polar.- Decrease the polarity of the eluent system (e.g., increase the proportion of the non-polar solvent).
Product is Tailing on the Column - Interaction of the compound with the silica gel. - Sample is too concentrated.- Add a small amount of a slightly more polar solvent to the eluent. - Ensure the sample is loaded onto the column in a minimal amount of solvent.
Product is Decomposing on the Column - Silica gel is too acidic. - Prolonged contact time with silica.- Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. - Run the column at a faster flow rate.
Cracks Forming in the Silica Bed - Improper packing of the column. - Running the column dry.- Pack the column carefully as a slurry to ensure a uniform bed. - Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by removing non-volatile impurities and compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Round-bottom flasks

  • Heating mantle with a magnetic stirrer

  • Vacuum pump

  • Cold trap

  • Manometer

  • Magnetic stir bar

  • Vacuum grease

Procedure:

  • Assemble the short-path distillation apparatus, ensuring all joints are properly greased.

  • Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Connect the apparatus to a vacuum pump via a cold trap.

  • Begin stirring and slowly evacuate the system.

  • Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point (approx. 122-123 °C at 13 mmHg).[4]

  • Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.

  • Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound by removing impurities with similar boiling points or polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes

  • Air or nitrogen source for pressurization

Procedure:

  • Determine an appropriate eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., hexanes:ethyl acetate). Aim for an Rf value of ~0.3 for this compound.

  • Pack the chromatography column with a slurry of silica gel in the chosen eluent. Add a layer of sand on top of the silica bed.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Add a thin layer of sand on top of the sample.

  • Fill the column with the eluent and apply gentle pressure to begin the elution.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude this compound analysis Preliminary Analysis (TLC, GC, NMR) crude->analysis decision Choose Purification Method analysis->decision distillation Vacuum Distillation decision->distillation Different Boiling Points / Non-Volatile Impurities chromatography Column Chromatography decision->chromatography Similar Boiling Points / Polar Impurities pure_dist Pure this compound distillation->pure_dist pure_chrom Pure this compound chromatography->pure_chrom

Caption: Decision workflow for selecting a purification method.

Vacuum_Distillation_Troubleshooting start Distillation Issue bumping Bumping? start->bumping decomposition Decomposition? start->decomposition poor_vacuum Poor Vacuum? start->poor_vacuum heat Reduce Heat / Stir bumping->heat Yes pressure Lower Pressure decomposition->pressure Yes leaks Check Joints / Pump poor_vacuum->leaks Yes

Caption: Troubleshooting logic for vacuum distillation issues.

References

Technical Support Center: Synthesis of (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Iodoethyl)benzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Two-Step Synthesis from 2-Phenylethanol via (2-Bromoethyl)benzene (Finkelstein Reaction)

This common and cost-effective method involves the bromination of 2-phenylethanol followed by a halide exchange reaction.

Question 1: My yield of (2-bromoethyl)benzene from 2-phenylethanol is low. What are the possible causes and solutions?

Answer:

Low yields in the bromination of 2-phenylethanol are often due to side reactions or incomplete conversion. Here are the common causes and troubleshooting steps:

  • Side Reaction - Elimination to Styrene: The acidic conditions and heat required for bromination can promote the dehydration of 2-phenylethanol to form styrene.

    • Solution: Maintain strict temperature control during the reaction. When using reagents like PBr₃, perform the reaction at low temperatures (e.g., 0 °C) and add the reagent slowly.[1] If using HBr/H₂SO₄, avoid excessive heating.[2]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted 2-phenylethanol in your crude product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure vigorous stirring throughout the reaction to ensure proper mixing of the reagents.

  • Work-up Issues: Improper work-up can lead to loss of product.

    • Solution: Ensure complete neutralization of any acidic reagents during the work-up. Use an adequate amount of extraction solvent to fully extract the product from the aqueous layer.

Question 2: I am observing a significant amount of styrene impurity in my this compound synthesized via the Finkelstein reaction. How can I minimize its formation and remove it?

Answer:

Styrene is a common byproduct in this synthetic route, primarily arising from the elimination of HBr from (2-bromoethyl)benzene during the Finkelstein reaction, or carried over from the initial bromination step.

  • Minimizing Styrene Formation:

    • Mild Reaction Conditions: The Finkelstein reaction is an Sₙ2 reaction and is favored by less harsh conditions.[3][4][5][6][7] Avoid high temperatures during the reaction of (2-bromoethyl)benzene with sodium iodide in acetone. Refluxing is often sufficient, and in some cases, the reaction can proceed at room temperature over a longer period.

    • Purity of Starting Material: Ensure that the (2-bromoethyl)benzene used is free from significant amounts of styrene. Purify the (2-bromoethyl)benzene by distillation before proceeding to the Finkelstein step if necessary.

  • Removing Styrene Impurity:

    • Distillation: this compound has a significantly higher boiling point (122-123 °C at 13 mmHg) than styrene (145 °C at atmospheric pressure).[8][9][10] Careful fractional distillation under reduced pressure can effectively separate the two compounds.

    • Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel is an effective method for separating this compound from the less polar styrene. A solvent system of hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate is typically effective.

Route 2: Direct Conversion of 2-Phenylethanol to this compound (Appel Reaction)

This method offers a more direct route from the alcohol to the iodide but has its own set of challenges.

Question 3: The Appel reaction to convert 2-phenylethanol to this compound is not going to completion. What should I check?

Answer:

Incomplete conversion in the Appel reaction can be due to several factors related to reagents and reaction conditions.

  • Reagent Quality: The success of the Appel reaction is highly dependent on the purity of the reagents.

    • Solution: Use dry solvents (e.g., dichloromethane, acetonitrile). Triphenylphosphine can oxidize over time, so use fresh or purified triphenylphosphine. Ensure the iodine is dry.

  • Reaction Stoichiometry: The stoichiometry of the reagents is crucial.

    • Solution: Typically, a slight excess of triphenylphosphine and iodine relative to the alcohol is used.[11] Imidazole is often added as a base and to facilitate the reaction.[11]

  • Temperature: While often run at room temperature, some substrates may require gentle heating.

    • Solution: If the reaction is sluggish at room temperature, you can try gently warming the reaction mixture. However, be cautious as higher temperatures can promote the formation of styrene.

Question 4: I have a lot of triphenylphosphine oxide byproduct that is difficult to remove from my this compound. What is the best way to purify my product?

Answer:

Triphenylphosphine oxide is a common and often troublesome byproduct of the Appel reaction.[12][13]

  • Purification Strategies:

    • Filtration: In some cases, triphenylphosphine oxide may precipitate out of the reaction mixture, especially upon cooling, and can be removed by filtration.[11]

    • Column Chromatography: This is the most effective method for removing triphenylphosphine oxide. The byproduct is more polar than this compound. A gradient elution on a silica gel column, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will allow for the separation of the desired product from the highly polar triphenylphosphine oxide.

    • Washing with Pentane or Hexane: After initial work-up, washing the crude product with a cold, non-polar solvent like pentane or hexane can sometimes help to remove some of the triphenylphosphine oxide, which has limited solubility in these solvents.

Data Presentation

The following table summarizes typical yields and known side products for the common synthetic routes to this compound. Please note that yields are highly dependent on reaction scale, purity of reagents, and optimization of reaction conditions.

Synthetic RouteStarting MaterialReagentsTypical Yield (%)Major Side ProductsReference
Two-Step: Bromination + Finkelstein
Step 1: Bromination2-PhenylethanolPBr₃>90Styrene, Di-phenylethyl ether[1][14]
2-PhenylethanolHBr / H₂SO₄~70Styrene, Di-phenylethyl ether[2]
Step 2: Finkelstein Reaction(2-Bromoethyl)benzeneNaI, AcetoneHighStyrene[3][6]
One-Step: Appel Reaction 2-PhenylethanolPPh₃, I₂, ImidazoleHighStyrene, Triphenylphosphine oxide (byproduct)[12][15]

Experimental Protocols

Protocol 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol[2][15]
  • To a stirred solution of 2-phenylethanol (1 mole) in a suitable round-bottom flask, cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 moles) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture over ice water.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (2-bromoethyl)benzene.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Finkelstein Reaction[3][6]
  • In a round-bottom flask equipped with a reflux condenser, dissolve (2-bromoethyl)benzene (1 mole) in acetone.

  • Add sodium iodide (1.5 moles) to the solution.

  • Heat the mixture to reflux and maintain for 3-6 hours. A white precipitate of sodium bromide should form as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and wash with water and then with a 5% aqueous solution of sodium thiosulfate to remove any residual iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 3: Synthesis of this compound via Appel Reaction[12][16][17]
  • To a solution of triphenylphosphine (1.5 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.5 eq) and imidazole (3.0 eq) sequentially.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of 2-phenylethanol (1.0 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the phases and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the this compound from triphenylphosphine oxide.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Step Synthesis 2-Phenylethanol_1 2-Phenylethanol Bromination Bromination (PBr3 or HBr/H2SO4) 2-Phenylethanol_1->Bromination 2-Bromoethylbenzene (2-Bromoethyl)benzene Bromination->2-Bromoethylbenzene Finkelstein Finkelstein Reaction (NaI, Acetone) 2-Bromoethylbenzene->Finkelstein 2-Iodoethylbenzene_1 This compound Finkelstein->2-Iodoethylbenzene_1 2-Phenylethanol_2 2-Phenylethanol Appel_Reaction Appel Reaction (PPh3, I2, Imidazole) 2-Phenylethanol_2->Appel_Reaction 2-Iodoethylbenzene_2 This compound Appel_Reaction->2-Iodoethylbenzene_2

Caption: Synthetic routes to this compound.

Side_Reactions cluster_main_reaction Main Synthetic Pathway cluster_side_reaction Common Side Reaction Start 2-Phenylethanol / (2-Bromoethyl)benzene Main_Product This compound Start->Main_Product Desired Substitution Side_Product Styrene Start->Side_Product Elimination (E2)

Caption: Primary side reaction in this compound synthesis.

References

Technical Support Center: Optimizing (2-Iodoethyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-Iodoethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed experimental protocols, frequently asked questions, and troubleshooting guides to enhance your reaction yields and product purity.

Experimental Protocols

Two common methods for the synthesis of this compound are the Finkelstein reaction using 2-phenylethyl bromide or chloride as a precursor, and the direct conversion of 2-phenylethanol.

Method 1: Finkelstein Reaction from 2-Phenylethyl Bromide

This method involves the nucleophilic substitution of bromide with iodide, driven by the precipitation of sodium bromide in acetone.[1][2]

Materials:

  • 2-Phenylethyl bromide

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate solution (5% aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide (1.5 to 3 equivalents relative to the 2-phenylethyl bromide) in anhydrous acetone.

  • Add 2-phenylethyl bromide (1 equivalent) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (acetone bp ≈ 56°C) with efficient stirring. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Transfer the filtrate to a separatory funnel and wash with an equal volume of 5% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[3]

  • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Synthesis from 2-Phenylethanol using Phosphorus and Iodine

This method provides a direct route from the corresponding alcohol, avoiding the need to first prepare an alkyl halide.

Materials:

  • 2-Phenylethanol

  • Red phosphorus (P)

  • Iodine (I₂)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution (5% aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a stir bar, add 2-phenylethanol.

  • Carefully add red phosphorus, followed by the slow, portion-wise addition of iodine. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • After cooling, carefully decant the liquid product from the excess phosphorus.

  • Wash the crude product with a saturated sodium bicarbonate solution, followed by a 5% sodium thiosulfate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthesis Methods

FeatureFinkelstein Reaction (from 2-Phenylethyl Bromide)Synthesis from 2-Phenylethanol (P/I₂)
Starting Material 2-Phenylethyl bromide2-Phenylethanol
Key Reagents Sodium iodide, AcetoneRed phosphorus, Iodine
Typical Yield >85%Variable, typically 60-80%
Reaction Conditions Reflux in acetone (~56°C)Reflux, potentially exothermic
Advantages High yield, clean reaction, readily available starting material.Direct conversion from alcohol, avoids separate halogenation step.
Disadvantages Requires pre-synthesized alkyl bromide.Reaction can be vigorous, requires careful handling of phosphorus and iodine.

Table 2: Troubleshooting Guide - Summary of Key Issues and Solutions

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time, ensure anhydrous conditions, use a slight excess of sodium iodide.
Formation of styrene (elimination)Lower reaction temperature, use a good leaving group (e.g., bromide or tosylate over chloride).
Poor quality reagentsUse pure starting materials and anhydrous solvents.
Presence of Styrene Impurity E2 elimination side reactionMaintain the lowest possible reaction temperature.
Incomplete Reaction Insufficient nucleophileUse a slight excess of sodium iodide.
Poor solvent qualityEnsure the use of anhydrous acetone.
Inactive starting materialVerify the purity of the 2-phenylethyl halide.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound lower than expected?

Low yields can be attributed to several factors. The most common is the competing E2 elimination reaction, which forms styrene as a byproduct. To minimize this, it is crucial to maintain a low reaction temperature. Other causes include incomplete reaction due to insufficient reaction time or a suboptimal amount of iodide source, and the use of wet reagents or solvents, which can hinder the SN2 reaction.

Q2: I have identified styrene as a major impurity. How can I minimize its formation and remove it?

Styrene is formed through an E2 elimination side reaction. To minimize its formation, keep the reaction temperature as low as reasonably possible to favor the SN2 substitution over elimination. The SN2 reaction generally has a lower activation energy than the E2 reaction. Running the Finkelstein reaction at or slightly below the reflux temperature of acetone is advisable. For removal, careful fractional distillation under reduced pressure is an effective method, as styrene has a significantly lower boiling point (145 °C) than this compound (122-123 °C at 13 mmHg).[5]

Q3: The reaction is not proceeding to completion. What should I check?

If the reaction stalls, first verify the quality of your reagents. Ensure that the 2-phenylethyl bromide (or other halide) is pure and that the sodium iodide is anhydrous. The acetone used as a solvent must also be dry, as water can interfere with the reaction. Also, ensure that a sufficient excess of sodium iodide is used to drive the equilibrium towards the product.

Q4: What is the purpose of the sodium thiosulfate wash during the work-up?

The sodium thiosulfate wash is used to remove any residual iodine from the organic layer. Iodine can be present from the decomposition of iodide salts or as an unreacted starting material in the synthesis from 2-phenylethanol. Sodium thiosulfate reduces the iodine to colorless iodide ions, which are soluble in the aqueous layer and can be easily separated.

Q5: How can I confirm the identity and purity of my this compound product?

The identity and purity of the final product can be confirmed using several analytical techniques. 1H NMR spectroscopy is a powerful tool to confirm the structure. The expected signals for this compound are a triplet around 3.3 ppm (for the -CH₂-I group) and a triplet around 3.2 ppm (for the Ph-CH₂- group), along with the aromatic protons.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and identify any volatile impurities.[8][9]

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve NaI in anhydrous acetone add_sm Add 2-Phenylethyl Bromide start->add_sm reflux Heat to Reflux add_sm->reflux cool Cool to RT reflux->cool filter Filter NaBr cool->filter wash_thio Wash with Na2S2O3 filter->wash_thio wash_brine Wash with Brine wash_thio->wash_brine dry Dry with MgSO4 wash_brine->dry evaporate Rotary Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the Finkelstein synthesis of this compound.

troubleshooting_yield issue Low Yield of This compound cause1 Incomplete Reaction issue->cause1 cause2 Styrene Formation (E2 Elimination) issue->cause2 cause3 Poor Reagent Quality issue->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution1c Use Excess NaI cause1->solution1c solution2a Lower Reaction Temperature cause2->solution2a solution2b Use a Better Leaving Group (e.g., Bromide > Chloride) cause2->solution2b solution3a Purify Starting Materials cause3->solution3a solution3b Use Anhydrous Solvents cause3->solution3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: (2-Iodoethyl)benzene Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (2-Iodoethyl)benzene to prevent decomposition.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and use of this compound.

Question 1: I received my bottle of this compound and it has a copper chip inside. What is its purpose?

Answer: The copper chip is added as a stabilizer.[1][2][3][4] Alkyl iodides like this compound are susceptible to decomposition, which can be initiated by factors such as light, air, and moisture. The copper acts to prevent or slow down this degradation process. While the precise mechanism is complex, it is understood that copper can scavenge free radicals or react with decomposition byproducts, such as iodine, that can catalyze further decomposition.

Question 2: The color of my this compound has changed from colorless to a yellow, red, or greenish tint. What does this indicate?

Answer: A change in color is a common indicator of decomposition.[1][5] The formation of colored impurities is often due to the liberation of free iodine (I₂), which has a characteristic purplish-brown color, or the formation of other degradation byproducts. The observed color can vary depending on the concentration and nature of the impurities. If you observe a significant color change, it is recommended to assess the purity of the material before use.

Question 3: I suspect my this compound has started to decompose. How can I confirm its purity?

Answer: You can assess the purity of your this compound using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6][7]

  • GC-MS analysis will allow you to separate volatile components and identify potential decomposition products by comparing the resulting mass spectra with spectral libraries.[8][9][10][11]

  • ¹H NMR spectroscopy can reveal the presence of impurities by showing additional peaks that do not correspond to the structure of this compound. By integrating the peaks, you can also quantify the level of impurities.[12][13]

Detailed protocols for these analyses are provided in the "Experimental Protocols" section.

Question 4: My this compound is showing signs of decomposition. Can I still use it? If so, can it be purified?

Answer: The suitability of using partially decomposed this compound depends on the specific requirements of your experiment. For reactions that are sensitive to impurities, using a degraded reagent is not recommended as it can lead to side reactions and lower yields.

Purification of partially decomposed this compound can be attempted, typically by vacuum distillation. However, care must be taken as heating can accelerate decomposition. It is advisable to perform a small-scale test distillation first. The purity of the distilled product should be confirmed by GC-MS or NMR before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.[14] It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from air and moisture.

Q2: What are the likely decomposition products of this compound?

A2: The decomposition of this compound can proceed through several pathways, often involving radical intermediates. Likely decomposition products include styrene, ethylbenzene, and dimeric species formed from the coupling of phenylethyl radicals. Elimination of hydrogen iodide (HI) can also occur, which can further catalyze decomposition.

Q3: Is this compound sensitive to light?

A3: Yes, like many alkyl iodides, this compound is sensitive to light. Photochemical energy can induce the homolytic cleavage of the carbon-iodine bond, generating free radicals that initiate decomposition. Therefore, it is crucial to store the compound in an amber or opaque bottle to protect it from light.

Q4: How should I handle this compound in the laboratory?

A4: this compound should be handled in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Due to its sensitivity to air and moisture, it is best to handle the compound under an inert atmosphere, especially if it is being stored for an extended period after opening.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down the rate of decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and hydrolysis.
Light Protection from light (Amber bottle)To prevent photochemical decomposition.
Container Tightly sealed containerTo prevent exposure to air and moisture.
Stabilizer Copper chipTo inhibit radical-mediated decomposition.[1][2][3][4]

Table 2: Key Analytical Parameters for Purity Assessment

Analytical MethodKey Parameters to Observe
GC-MS - Retention time of the main peak. - Presence of additional peaks indicating impurities. - Mass spectrum of the main peak and any impurity peaks for identification.
¹H NMR - Chemical shifts and coupling constants of the protons. - Presence of unexpected signals. - Integration ratios of signals to quantify impurities.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS Instrument Conditions:

    • Injector: Split/splitless injector, with a split ratio of 50:1.

    • Injector Temperature: 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze any additional peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential decomposition products.

    • Calculate the relative peak areas to estimate the purity of the sample.

Protocol 2: Purity Analysis by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.

  • NMR Instrument Conditions:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 5 seconds.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic peaks for this compound.

    • Integrate all peaks in the spectrum. The ratio of the integrals of impurity peaks to the integrals of the main compound's peaks can be used to determine the purity.

Mandatory Visualization

Decomposition_Pathway C6H5CH2CH2I This compound Radical_Initiation Light, Heat, or Trace Metals C6H5CH2CH2I->Radical_Initiation HI Hydrogen Iodide (HI) C6H5CH2CH2I->HI Elimination C6H5CH2CH2_rad Phenylethyl Radical Radical_Initiation->C6H5CH2CH2_rad Homolytic Cleavage I_rad Iodine Radical Radical_Initiation->I_rad Homolytic Cleavage Styrene Styrene C6H5CH2CH2_rad->Styrene β-scission (H• loss) Ethylbenzene Ethylbenzene C6H5CH2CH2_rad->Ethylbenzene H• abstraction I2 Iodine (I₂) I_rad->I2 Dimerization

Caption: Plausible decomposition pathways for this compound.

Experimental_Workflow cluster_storage Storage & Observation cluster_analysis Purity Analysis cluster_decision Decision Sample This compound Sample Observation Observe for color change Sample->Observation Purity_Check Purity Check Needed Observation->Purity_Check Color Change Observed GCMS GC-MS Analysis Purity_Check->GCMS NMR ¹H NMR Analysis Purity_Check->NMR Evaluation Evaluate Purity Results GCMS->Evaluation NMR->Evaluation Use Use in Experiment Evaluation->Use Purity Acceptable Purify Purify (e.g., Distillation) Evaluation->Purify Purity Unacceptable Discard Discard Evaluation->Discard Heavily Decomposed Purify->Purity_Check Re-analyze

Caption: Workflow for assessing the stability of this compound.

Logic_Diagram Start Handling this compound Is_New Is the bottle new and unopened? Start->Is_New Store_Properly Store at 2-8°C, under inert gas, protected from light. Is_New->Store_Properly Yes Check_Color Check for color change and presence of stabilizer. Is_New->Check_Color No Use_Directly Use directly in experiment. Store_Properly->Use_Directly Check_Color->Use_Directly No color change Assess_Purity Assess purity using GC-MS or NMR. Check_Color->Assess_Purity Color change observed Purity_OK Is purity acceptable for the application? Assess_Purity->Purity_OK Purity_OK->Use_Directly Yes Consider_Purification Consider purification or use of a fresh bottle. Purity_OK->Consider_Purification No

Caption: Decision-making flowchart for handling this compound.

References

Technical Support Center: Catalyst Selection for (2-Iodoethyl)benzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and optimizing the palladium-catalyzed cross-coupling of (2-Iodoethyl)benzene. This resource is designed to assist in navigating the common challenges associated with this sp³-hybridized substrate, particularly the competing β-hydride elimination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

A1: The main obstacle is the propensity of the in-situ generated (2-phenylethyl)palladium intermediate to undergo β-hydride elimination. This side reaction abstracts a hydrogen from the carbon beta to the palladium atom, leading to the formation of styrene and a palladium-hydride species. This non-productive pathway competes with the desired reductive elimination step that forms the cross-coupled product, often resulting in low yields.

Q2: How can β-hydride elimination be effectively minimized?

A2: Suppressing β-hydride elimination is critical for a successful cross-coupling with this compound. Key strategies include:

  • Ligand Selection: Employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is the most common and effective approach. The steric bulk of these ligands destabilizes the planar transition state required for β-hydride elimination, thereby favoring the desired reductive elimination.

  • Reaction Kinetics: Optimizing reaction conditions (temperature, solvent, and base) can influence the relative rates of reductive elimination and β-hydride elimination. Conditions that accelerate reductive elimination are preferred.

  • Catalyst System: The choice of palladium precursor and the palladium-to-ligand ratio can also play a significant role in catalyst stability and reactivity, indirectly affecting the competition between the desired and undesired pathways.

Q3: Which palladium catalysts are recommended for the cross-coupling of this compound?

A3: While there is no single "best" catalyst for all cross-coupling reactions, systems utilizing bulky phosphine ligands are generally the most successful for substrates prone to β-hydride elimination. Commonly employed palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts, which are used in combination with ligands such as SPhos, XPhos, or tri(tert-butyl)phosphine (P(t-Bu)₃).

Q4: My reaction is producing a significant amount of styrene. What are the first troubleshooting steps I should take?

A4: The presence of styrene is a direct indicator of β-hydride elimination. To address this, you should:

  • Increase Ligand Bulk: If you are using a less bulky ligand like triphenylphosphine (PPh₃), switch to a bulkier alternative (e.g., XPhos, SPhos).

  • Screen Bases: The nature of the base can influence the reaction outcome. Try switching to a different base, for example, from an amine-based one to a carbonate or phosphate.

  • Lower the Reaction Temperature: While this may slow down the reaction, it can sometimes disproportionately slow the rate of β-hydride elimination compared to the desired coupling.

Troubleshooting Guides

Problem: Low or No Yield of the Desired Cross-Coupled Product

This is a common issue that can stem from several factors. The following decision tree can help diagnose the problem:

Troubleshooting_Low_Yield start Low/No Yield check_byproducts Analyze Crude Reaction: Any Styrene Formed? start->check_byproducts beta_hydride Primary Issue: β-Hydride Elimination check_byproducts->beta_hydride Yes no_conversion No Reaction/ Starting Material Unchanged check_byproducts->no_conversion No solution_ligand Solution: - Use Bulky Ligands (XPhos, SPhos) - Increase Ligand:Pd Ratio beta_hydride->solution_ligand solution_base Solution: - Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) beta_hydride->solution_base catalyst_issue Potential Issue: Catalyst Inactivity no_conversion->catalyst_issue Yes conditions_issue Potential Issue: Suboptimal Conditions no_conversion->conditions_issue No solution_catalyst Solution: - Use Fresh Catalyst/Pre-catalyst - Ensure Inert Atmosphere catalyst_issue->solution_catalyst solution_conditions Solution: - Increase Temperature Incrementally - Screen Solvents conditions_issue->solution_conditions

Troubleshooting workflow for low or no product yield.

Data Presentation: Catalyst System Comparison

The selection of the appropriate catalyst system is paramount for a successful cross-coupling reaction with this compound. The following tables summarize representative data for different coupling reactions.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1101680-90
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O9024<30
Table 2: Heck Coupling of this compound with Alkenes
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cy₂NMe (2)Dioxane1201870-85
2PdCl₂(PPh₃)₂ (3)-Et₃N (2)DMF1002440-60
3Pd EnCat® 40 (1)-NaOAc (2.5)Ethanol1400.560-75
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes (Copper-Free)
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)-Pyrrolidine (4)H₂O501275-85
2Pd(OAc)₂ (1)cataCXium® A (2)Cs₂CO₃ (2)DioxaneRT4860-70
3Pd/MgLa oxide (cat.)-Et₃N (3)DMF8010~90

Experimental Protocols

The following are generalized protocols that serve as a starting point for optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv) followed by the degassed solvent system (e.g., Toluene/H₂O, 10:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow A Setup: Add Solids (Boronic Acid, Base, Pd-Catalyst, Ligand) to Flask B Inert Atmosphere: Evacuate and Backfill with Ar/N₂ (3x) A->B C Reagent Addition: Add this compound and Degassed Solvent B->C D Reaction: Heat and Stir (Monitor by TLC/GC-MS) C->D E Work-up: Cool, Dilute, Wash D->E F Purification: Column Chromatography E->F

A typical experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Copper-Free Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in the chosen solvent (e.g., degassed H₂O or an organic solvent).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the base (e.g., pyrrolidine, 4 equiv) under an inert atmosphere.

  • Reaction: Stir the mixture at the desired temperature (e.g., 50 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. If using an aqueous medium, extract the product with an organic solvent. If using an organic solvent, dilute and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mandatory Visualizations

Catalytic Cycle and Competing β-Hydride Elimination

Catalytic_Cycle cluster_cycle Desired Cross-Coupling Cycle cluster_side_reaction Competing β-Hydride Elimination Pd0 Pd(0)L₂ OA Oxidative Addition (+ R-I) Pd0->OA PdII R-Pd(II)-I(L₂) OA->PdII Trans Transmetalation (+ R'-M) PdII->Trans Beta_Elim β-Hydride Elimination PdII->Beta_Elim Undesired Pathway PdII_R R-Pd(II)-R'(L₂) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product R-R' (Product) RE->Product Styrene Styrene (Byproduct) Beta_Elim->Styrene

Generalized catalytic cycle with the competing β-hydride elimination pathway.

Technical Support Center: Solvent Effects on the Reactivity of (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving (2-Iodoethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this substrate. Find answers to frequently asked questions, consult troubleshooting guides for common experimental issues, and utilize our detailed protocols and reaction pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: As a primary alkyl halide, this compound primarily undergoes two competing reaction pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). It is generally not expected to react via SN1 or E1 mechanisms due to the high instability of the primary carbocation that would need to form.[1][2]

Q2: How does the choice of solvent influence the reaction outcome?

A2: The solvent plays a critical role in determining the ratio of substitution (SN2) to elimination (E2) products.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for SN2 reactions. They solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. This enhanced nucleophilicity favors the SN2 pathway.[3][4]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can decrease the rate of SN2 reactions. They form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. However, the basicity of the nucleophile is less affected, which can lead to a higher proportion of the E2 product, especially when using strong, small bases like alkoxides.[3][5]

Q3: Which type of nucleophile should I use to favor the SN2 reaction?

A3: To favor the SN2 pathway, use a strong nucleophile that is a weak base. Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). Halide ions like Br⁻ or Cl⁻ are also suitable.[6][7] Strong, sterically hindered bases (like potassium tert-butoxide) will almost exclusively yield the E2 product. Strong, unhindered bases like ethoxide (EtO⁻) or hydroxide (OH⁻) will result in a mixture of SN2 and E2 products.[6][8]

Q4: Why am I getting a significant amount of styrene as a byproduct?

A4: Styrene is the product of the E2 elimination reaction. Its formation is favored by several factors:

  • Use of a strong base: Reagents like sodium ethoxide or potassium hydroxide are also strong bases.

  • Polar protic solvents: Solvents like ethanol can promote elimination over substitution.

  • High temperatures: Elimination reactions are generally favored by higher temperatures.[6]

Q5: Can temperature control the product distribution?

A5: Yes, temperature is a key factor. Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored. Therefore, increasing the reaction temperature will almost always increase the proportion of the elimination (E2) product relative to the substitution (SN2) product.[6] To favor the SN2 product, it is advisable to run the reaction at the lowest reasonable temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Substitution Product Competition from E2 Elimination: The primary cause is often the use of a strongly basic nucleophile (e.g., NaOEt), a protic solvent (e.g., EtOH), or high reaction temperatures.1. Switch to a Polar Aprotic Solvent: Use DMSO, DMF, or acetonitrile to enhance nucleophilicity and suppress elimination.[3] 2. Use a Less Basic Nucleophile: If possible, choose a nucleophile like NaN₃ or NaCN.[7] 3. Lower the Reaction Temperature: Run the reaction at room temperature or below, if the reaction rate is acceptable.[6]
Reaction is Too Slow Poor Nucleophile or Low Temperature: The chosen nucleophile may not be reactive enough, or the temperature is too low to overcome the activation energy.1. Use a More Reactive Nucleophile: Consult a nucleophilicity chart to select a stronger nucleophile.[6] 2. Change to a Polar Aprotic Solvent: This will increase the effective strength of your nucleophile.[3] 3. Slightly Increase Temperature: Cautiously increase the temperature in increments while monitoring the product ratio to find a balance between rate and selectivity.
Multiple Products Observed in Analysis (TLC, GC-MS) Competing SN2/E2 Reactions: As discussed, this is the most common issue. Impure Starting Materials: The this compound or the nucleophile may be contaminated.1. Optimize for a Single Pathway: Use the guidelines in this document to favor either SN2 or E2. For SN2, use a weakly basic nucleophile in a polar aprotic solvent at a low temperature. For E2, use a strong, bulky base at a higher temperature. 2. Purify Starting Materials: Ensure the purity of this compound (e.g., by distillation) and use high-quality, dry reagents and solvents.

Data Presentation

Table 1: Illustrative Product Ratios for the Reaction of a 2-Phenylethyl Halide with Sodium Ethoxide (a Strong Base/Nucleophile)

SubstrateSolventTemperature (°C)Approx. % SN2 ProductApprox. % E2 Product (Styrene)
Ph-CH₂CH₂-XEthanol (Protic)5520%80%
Ph-CH₂CH₂-XDMSO (Aprotic)25>90%<10%
Ph-CH₂CH₂-XEthanol (Protic)78<15%>85%

Data is extrapolated from trends observed for similar alkyl halides. Actual results will vary.[6]

Table 2: Illustrative Relative Reaction Rates for SN2 Reactions with Different Nucleophiles in Polar Aprotic vs. Polar Protic Solvents

NucleophileRelative Rate in Methanol (Protic)Relative Rate in DMSO (Aprotic)Favored Pathway
N₃⁻ (Azide)12800SN2
CN⁻ (Cyanide)10050000SN2
I⁻ (Iodide)1001000SN2
EtO⁻ (Ethoxide)101000SN2 / E2 Competition

This table illustrates the dramatic rate enhancement for SN2 reactions when switching from a polar protic to a polar aprotic solvent.[3]

Experimental Protocols

Protocol 1: Synthesis of (2-Azidoethyl)benzene (SN2 Favored)

This protocol is designed to maximize the yield of the SN2 substitution product.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add sodium azide (1.2 eq) and anhydrous DMSO.

  • Stir the suspension at room temperature.

  • Add this compound (1.0 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Synthesis of Styrene (E2 Favored)

This protocol is designed to maximize the yield of the E2 elimination product.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • tert-Butanol, anhydrous

  • Pentane

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.5 eq) and anhydrous tert-butanol.

  • Heat the mixture to 60°C to ensure the base is fully dissolved.

  • Add this compound (1.0 eq) dropwise to the stirring solution.

  • Maintain the temperature at 60-70°C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of styrene.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract three times with pentane.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (Note: Styrene is volatile).

Mandatory Visualizations

SN2_vs_E2 cluster_sn2 Favored by: cluster_e2 Favored by: reactants This compound + Nucleophile/Base (Nu⁻) ts_sn2 SN2 Transition State reactants->ts_sn2 SN2 Path (Backside Attack) ts_e2 E2 Transition State reactants->ts_e2 E2 Path (Proton Abstraction) prod_sn2 Substitution Product (Ph-CH₂CH₂-Nu) ts_sn2->prod_sn2 prod_e2 Elimination Product (Styrene) ts_e2->prod_e2 sn2_cond • Polar Aprotic Solvent (DMSO) • Weakly Basic Nucleophile (N₃⁻) • Lower Temperature e2_cond • Strong, Bulky Base (KOtBu) • Polar Protic Solvent (EtOH) • Higher Temperature

Caption: Competing SN2 and E2 reaction pathways for this compound.

Exp_Workflow start 1. Reagent Preparation (Substrate, Nu⁻/Base, Solvent) reaction 2. Reaction Setup (Inert atmosphere, Temp. control) start->reaction monitoring 3. Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring decision Reaction Complete? monitoring->decision workup 4. Aqueous Workup (Quenching, Extraction) purification 5. Purification (Chromatography, Distillation) workup->purification analysis 6. Product Analysis (NMR, IR, Mass Spec) purification->analysis end Pure Product analysis->end decision->monitoring No (Continue) decision->workup Yes

Caption: General experimental workflow for reactions with this compound.

References

Technical Support Center: Managing Impurities in (2-Iodoethyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and managing impurities in reactions involving (2-Iodoethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis is the Finkelstein reaction. This method involves the nucleophilic substitution of a 2-phenylethyl halide (typically bromide or chloride) with an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone.[1][2][3][4][5] The choice of acetone as a solvent is strategic, as sodium iodide is soluble in it, while the resulting sodium bromide or chloride is not, which helps to drive the reaction to completion.[1][2]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The main impurities are typically:

  • Unreacted starting material: Residual 2-phenylethyl bromide or 2-phenylethyl chloride.

  • Elimination byproduct: Styrene, formed via an E2 elimination side reaction.[6]

  • Solvent residues: Traces of the reaction solvent (e.g., acetone).

Q3: How can I minimize the formation of styrene during the reaction?

A3: Styrene formation is a result of a competing E2 elimination reaction. To favor the desired SN2 (Finkelstein) reaction, it is crucial to control the reaction temperature. Lower reaction temperatures generally favor substitution over elimination. It is also reported that using a strong base favors elimination.[7]

Q4: Is this compound stable?

A4: this compound can be sensitive to light and may decompose over time. It is often supplied and should be stored with a stabilizer, such as copper chips, in a cool, dark place. Older samples may appear yellow or reddish-brown due to the formation of iodine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low yield of this compound with a significant amount of unreacted starting material.

  • Question: My reaction seems to have stalled, and I have a large amount of my starting 2-phenylethyl bromide remaining. What could be the cause?

  • Answer:

    • Insufficient reaction time or temperature: While lower temperatures are favored to minimize side products, the reaction may proceed too slowly. Consider increasing the reaction time or gently warming the mixture. Refluxing in acetone is a common practice for Finkelstein reactions.[2]

    • Poor quality of sodium iodide: Sodium iodide can absorb moisture from the air, which can hinder the reaction. Ensure you are using dry sodium iodide.

    • Incomplete dissolution of sodium iodide: Ensure that the sodium iodide is fully dissolved in the acetone to maximize the concentration of the iodide nucleophile.

Issue 2: The major impurity in my product is styrene.

  • Question: I have a significant amount of styrene in my crude product. How can I prevent this and remove it?

  • Answer:

    • Prevention: As mentioned in the FAQs, the formation of styrene is due to a competing E2 elimination reaction.[6] To minimize this, maintain a lower reaction temperature. If you are running the reaction at reflux, consider reducing the temperature and extending the reaction time.

    • Removal: Styrene has a lower boiling point than this compound, so it can be removed by careful fractional distillation under reduced pressure. Alternatively, column chromatography can be used for separation.

Issue 3: My purified this compound is discolored (yellow/brown).

  • Question: After purification, my this compound has a distinct yellow or brown tint. Is it impure?

  • Answer: This discoloration is likely due to the presence of trace amounts of elemental iodine (I₂), which can form from the decomposition of the product, especially upon exposure to light. This does not necessarily indicate the presence of other organic impurities. To remove the color, you can wash the organic solution with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, followed by washing with brine and drying.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling PointDensity (g/mL at 25°C)
This compoundC₈H₉I232.06122-123 °C at 13 mmHg[8][9][10][11]1.603[8][11]
StyreneC₈H₈104.15145.2 °C at 760 mmHg[12][13][14]0.906 at 20°C[12]
2-Phenylethyl bromideC₈H₉Br185.06220-221 °C at 760 mmHg[15][16]1.355[15][16]

Table 2: Comparative ¹H NMR Chemical Shifts (CDCl₃, illustrative)

ProtonsThis compound (ppm)2-Phenylethyl bromide (ppm)Styrene (ppm)
Ar-H ~7.20-7.35 (m, 5H)~7.15-7.35 (m, 5H)[17]~7.25-7.45 (m, 5H)
Ph-CH₂-~3.15 (t, 2H)~3.15 (t, 2H)[17]-
-CH₂-X~3.54 (t, 2H)~3.54 (t, 2H)[17]-
=CH- (trans to Ph)--~5.75 (dd, 1H)
=CH- (cis to Ph)--~5.25 (dd, 1H)
Ph-CH=--~6.70 (dd, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. m = multiplet, t = triplet, dd = doublet of doublets.

Experimental Protocols

1. Synthesis of this compound via Finkelstein Reaction

  • Materials:

    • 2-Phenylethyl bromide (1 equivalent)

    • Sodium iodide (1.5 equivalents)

    • Acetone (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.

    • Add 2-phenylethyl bromide to the solution.

    • Stir the reaction mixture at room temperature or gently reflux. Monitor the reaction progress by TLC or GC-MS. The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.[1]

    • Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with water, then with a dilute sodium thiosulfate solution (to remove any iodine color), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

2. Purification by Fractional Distillation

  • Objective: To separate this compound from lower-boiling impurities like styrene and higher-boiling impurities like unreacted 2-phenylethyl bromide.

  • Procedure:

    • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).

    • Place the crude this compound in the distillation flask.

    • Apply a vacuum and gently heat the flask.

    • Collect the fractions based on their boiling points at the applied pressure. Styrene will distill first, followed by this compound. Unreacted 2-phenylethyl bromide will remain in the distillation flask if the distillation is stopped at the appropriate time.

3. Purification by Column Chromatography

  • Objective: To separate this compound from non-polar impurities like styrene and more polar unreacted starting materials.

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A non-polar solvent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture. A good starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.

  • Procedure:

    • Pack a chromatography column with silica gel slurried in the initial eluent.

    • Concentrate the crude product and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

4. Purity Assessment by GC-MS

  • Objective: To identify and quantify the components of the reaction mixture.

  • Typical GC Parameters (Illustrative):

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C).

    • Carrier Gas: Helium.

  • Expected Elution Order: Styrene (most volatile) will have the shortest retention time, followed by 2-phenylethyl bromide, and then this compound.

5. Purity Assessment by Quantitative NMR (qNMR)

  • Objective: To determine the purity of the final product without the need for a reference standard of the analyte itself.

  • Procedure:

    • Accurately weigh a known amount of the purified this compound and a known amount of a stable, high-purity internal standard (with non-overlapping signals) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molar masses, and the initial weights of the analyte and the standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis & Final Product start Start: 2-Phenylethyl Bromide + NaI in Acetone reaction Finkelstein Reaction (SN2) start->reaction precipitate Precipitation of NaBr reaction->precipitate filtration Filtration precipitate->filtration evaporation Solvent Evaporation filtration->evaporation extraction Liquid-Liquid Extraction evaporation->extraction drying Drying Organic Layer extraction->drying crude Crude this compound drying->crude distillation Fractional Distillation crude->distillation Option 1 chromatography Column Chromatography crude->chromatography Option 2 analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_yield cluster_purity cluster_separation start Reaction Issue? low_yield Low Yield? start->low_yield Yes purity_issue Purity Issue? start->purity_issue No unreacted_sm High Unreacted Starting Material? low_yield->unreacted_sm check_conditions Increase reaction time/temp Ensure dry NaI unreacted_sm->check_conditions Yes styrene Styrene Impurity? purity_issue->styrene Yes color Discoloration? purity_issue->color No lower_temp Lower reaction temperature styrene->lower_temp Prevention purification_method Purification Method styrene->purification_method Removal wash Wash with Na₂S₂O₃ solution color->wash Yes distill Fractional Distillation purification_method->distill chrom Column Chromatography purification_method->chrom

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis and scale-up of (2-Iodoethyl)benzene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most common and reliable method is the Finkelstein reaction.[1] This SN2 reaction involves treating a 2-phenylethyl halide, such as (2-Bromoethyl)benzene or (2-Chloroethyl)benzene, with sodium iodide (NaI) in a suitable solvent like acetone.[2] The reaction is driven to completion by the precipitation of the less soluble sodium bromide (NaBr) or sodium chloride (NaCl) from the acetone solution.[3]

Q2: My yield of this compound is consistently low. What are the potential causes? A2: Low yields are typically traced back to a few key areas:

  • Competing E2 Elimination: The primary competing side reaction is the base-catalyzed E2 elimination of the starting material to form styrene.[4] Iodide can act as a base, and this is exacerbated by high temperatures.

  • Poor Quality of Reagents: The starting (2-haloethyl)benzene must be pure. The sodium iodide should be dry and free from significant oxidation (indicated by a strong yellow/brown color).

  • Wet Solvent: The Finkelstein reaction's effectiveness relies on the differential solubility of sodium salts in acetone.[2] The presence of water increases the solubility of NaBr/NaCl, which can slow or stall the reaction by preventing its precipitation.

  • Inadequate Reaction Time or Temperature: While high temperatures can promote elimination, the temperature must be sufficient to ensure a reasonable reaction rate. The reaction is often run at the reflux temperature of acetone.[1]

Q3: I am observing a significant amount of styrene as a byproduct. How can I minimize its formation? A3: Styrene formation is a result of the competing E2 elimination reaction.[4] To favor the desired SN2 substitution, consider the following:

  • Temperature Control: Keep the reaction temperature as low as reasonably possible to favor substitution over elimination. Running the reaction at or slightly below the reflux temperature of acetone is a common strategy.

  • Choice of Leaving Group: Alkyl bromides are more reactive than chlorides in the Finkelstein reaction, which may allow for milder conditions and less elimination.[3]

  • Solvent Choice: While acetone is standard, other polar aprotic solvents like DMF can be used, potentially altering the selectivity.[2][5] However, acetone's unique solubility properties are key to driving the equilibrium.[1]

Q4: The reaction seems to be incomplete, even after a prolonged period. What should I check? A4: An incomplete reaction can be due to several factors:

  • Reagent Stoichiometry: Ensure a slight excess of sodium iodide (typically 1.2 to 1.5 equivalents) is used to drive the equilibrium towards the product.[2]

  • Precipitate Formation: Check for the formation of a fine white precipitate (NaCl or NaBr). If no precipitate is forming, it could indicate a problem with the solvent's dryness or the quality of the NaI.

  • Mixing: On a larger scale, ensure that the precipitated salt is not forming a crust that prevents effective stirring and interaction between the reactants.

Q5: What is the most effective method to purify this compound after the reaction? A5: The standard purification method is vacuum distillation. This compound has a boiling point of approximately 122-123 °C at 13 mmHg, which allows for effective separation from less volatile impurities and any high-boiling point starting material.[6][7] For very high purity, column chromatography on silica gel can be employed, though this is less practical for large-scale synthesis.

Troubleshooting Guide

This table provides a quick reference for common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Competing E2 elimination reaction forming styrene.Lower the reaction temperature. Avoid prolonged reaction times at high heat.
Wet acetone or sodium iodide.Use anhydrous acetone and dry the NaI in an oven before use. Store both under inert atmosphere.
Incomplete reaction.Increase reaction time or use a slight excess of NaI (1.2-1.5 eq). Ensure efficient stirring.
Product is Dark/Discolored Oxidation of iodide.Perform a workup with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to remove dissolved iodine.
Thermal decomposition during distillation.Ensure the vacuum is stable and the heating mantle temperature is not excessively high.
Difficult Filtration of Salt Very fine salt precipitate clogs the filter.Allow the reaction mixture to cool completely. Consider adding a filter aid (e.g., Celite) before filtration.
Stalled Reaction (No Precipitate) Water in the solvent is solubilizing the NaBr/NaCl byproduct.Use anhydrous acetone. Ensure all glassware is thoroughly dried before starting.

Experimental Protocols

Synthesis of this compound from (2-Bromoethyl)benzene

This protocol describes a representative lab-scale synthesis. Scale-up requires appropriate adjustments to equipment and temperature management.

Reactant Properties

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
(2-Bromoethyl)benzene185.062041.36
Sodium Iodide149.89651 (melts)3.67
Acetone58.08560.791
This compound232.06122-123 @ 13 mmHg[6][7]1.603[6]

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add sodium iodide (1.5 equivalents) and anhydrous acetone (approx. 5 mL per gram of NaI).

  • Reaction Initiation: Begin stirring the mixture and add (2-Bromoethyl)benzene (1.0 equivalent) to the flask.

  • Reflux: Heat the mixture to a gentle reflux (approx. 56 °C). A fine white precipitate of sodium bromide should begin to form within 30-60 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the precipitated NaBr. Wash the salt cake with a small amount of fresh acetone.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting oil in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with a 5% aqueous sodium thiosulfate solution to remove any coloration from iodine. Finally, wash with brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.[6]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dry Reagents (Acetone, NaI) charge_flask Charge Flask (NaI, Acetone) prep_reagents->charge_flask add_start Add (2-Bromoethyl)benzene charge_flask->add_start reflux Heat to Reflux (~56 °C) add_start->reflux monitor Monitor by TLC / GC-MS reflux->monitor filter Filter Precipitate (NaBr) monitor->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Wash (H₂O, Na₂S₂O₃) concentrate->extract dry Dry Organic Layer extract->dry distill Vacuum Distillation dry->distill product Pure Product: This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

start Low Yield of This compound q1 Is Styrene a major byproduct in GC-MS? start->q1 sol1 Cause: E2 Elimination Solution: - Lower reaction temp - Reduce reaction time q1->sol1 Yes q2 Is starting material still present? q1->q2 No sol2 Cause: Incomplete Reaction Solution: - Check NaI quality/amount - Ensure solvent is dry - Increase reaction time q2->sol2 Yes q3 Was the NaBr/NaCl precipitate observed? q2->q3 No sol3 Cause: Wet Solvent Solution: - Use anhydrous acetone - Dry all glassware and NaI q3->sol3 No end_node Other issues: - Poor mixing - Loss during workup q3->end_node Yes

Caption: Troubleshooting logic for diagnosing low product yield.

References

Technical Support Center: Monitoring (2-Iodoethyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of reactions involving (2-Iodoethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing key analytical techniques and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions with this compound?

A1: The primary techniques for monitoring reactions involving this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile reaction species, High-Performance Liquid Chromatography (HPLC) for less volatile compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy for in-situ, non-destructive monitoring and structural confirmation.

Q2: How can I quantify the conversion of this compound in my reaction?

A2: Quantitative analysis can be effectively performed using:

  • Quantitative NMR (qNMR): By integrating the signals of this compound and the product(s) against a known internal standard, you can determine their molar ratio and thus the reaction conversion.[1][2][3] This method is non-destructive and does not require calibration curves.[4]

  • GC or HPLC with an internal standard: A known amount of an internal standard is added to an aliquot of the reaction mixture. The peak areas of the analyte and the standard are then used to determine the concentration of the analyte from a pre-established calibration curve.

Q3: My this compound seems to be degrading during GC analysis. What could be the cause?

A3: this compound can be thermally labile and susceptible to degradation in the GC inlet. Common causes include:

  • High Inlet Temperature: An excessively hot inlet can cause decomposition.

  • Active Sites: Exposed silanol groups in the liner or on the column can interact with the analyte, causing peak tailing or degradation.[5][6][7]

  • Contamination: Residue from previous samples in the inlet liner can be a source of active sites.[5]

Using an ultra-inert liner and ensuring proper column installation can mitigate these issues.[5]

Q4: I am observing peak tailing in my HPLC chromatogram for this compound. How can I resolve this?

A4: Peak tailing in HPLC for halogenated aromatic compounds can be caused by several factors:

  • Secondary Interactions: Analyte interaction with residual silanols on the silica-based stationary phase is a common cause.[8]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[8]

  • Mobile Phase Incompatibility: An inappropriate mobile phase pH can affect the ionization state of impurities or the analyte itself, leading to poor peak shape.

Consider using a column with a different stationary phase (e.g., a Phenyl-Hexyl column) or adjusting the mobile phase composition.[9][10]

Analytical Techniques: Protocols and Troubleshooting

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile components in a reaction mixture, providing both retention time and mass spectral data for confident identification.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture.

    • Extract the organic components with a suitable solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

    • Dilute the sample to an appropriate concentration (e.g., 10-100 ppm) in a compatible solvent.

  • Instrumental Parameters:

    • GC Column: A low-to-mid polarity column, such as a 5% phenyl methyl siloxane (e.g., DB-5ms or HP-5ms), is a good starting point.[12][13]

    • Inlet: Use a split/splitless inlet, typically in split mode (e.g., 20:1 ratio) to avoid column overload.

    • Temperatures:

      • Inlet: 250 °C (consider lowering if thermal degradation is observed).

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[11]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 45 to 400.

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Active sites in the inlet liner or column; improper column installation; column contamination.[5][6][7]Use a deactivated, ultra-inert liner; re-install the column ensuring a clean, square cut; trim the first few centimeters of the column.[5][6]
No Peaks or Low Signal Leak in the system; incorrect injection volume; septum coring.Perform a leak check; verify syringe and injection parameters; replace the septum.[14]
Ghost Peaks Contamination from the carrier gas, septum, or inlet; sample carryover.Run a blank solvent injection to confirm carryover; bake out the column; replace the septum and liner.[12]
Retention Time Shifts Fluctuations in oven temperature or carrier gas flow rate; column aging.[15]Verify oven temperature stability and gas flow rates; condition the column or replace if necessary.

// Peak Shape Path CheckLiner [label="Check Inlet Liner & Septum\n(Active sites, contamination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumn [label="Check Column\n(Installation, contamination, age)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Check Inlet Temperature\n(Analyte degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Retention Time Path CheckFlow [label="Verify Carrier Gas Flow Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckOven [label="Verify Oven Temperature Program", fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibrate [label="Ensure Proper Column Equilibration", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Signal Issue Path CheckLeaks [label="Perform System Leak Check", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInjection [label="Verify Injection Volume & Syringe", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDetector [label="Check Detector Settings & Function", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> PeakShape; Start -> RetentionTime; Start -> SignalIssue;

PeakShape -> CheckLiner [label="Yes"]; CheckLiner -> CheckColumn; CheckColumn -> CheckTemp; CheckTemp -> End; PeakShape -> RetentionTime [label="No"];

RetentionTime -> CheckFlow [label="Yes"]; CheckFlow -> CheckOven; CheckOven -> Equilibrate; Equilibrate -> End; RetentionTime -> SignalIssue [label="No"];

SignalIssue -> CheckLeaks [label="Yes"]; CheckLeaks -> CheckInjection; CheckInjection -> CheckDetector; CheckDetector -> End; SignalIssue -> End [label="No"]; }

Caption: GC Troubleshooting Decision Tree.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for monitoring the disappearance of the starting material and the appearance of products, especially for compounds that are not sufficiently volatile or are thermally sensitive.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture.

    • Dilute the aliquot with the mobile phase to a suitable concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.[16]

  • Instrumental Parameters:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice.[17] For potentially better peak shape with halogenated aromatics, a Phenyl-Hexyl or PFP (pentafluorophenyl) column can be considered.[9]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point.[18] Adding 0.1% trifluoroacetic acid (TFA) can improve peak shape for some compounds.[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detector: UV detector set to 254 nm, where the benzene ring absorbs.[17]

IssuePossible Cause(s)Recommended Solution(s)
High Backpressure Blocked column frit or tubing; precipitation of buffer in the mobile phase.[19]Backflush the column; filter the mobile phase and samples; check for blockages in the system tubing.[19]
Baseline Drift/Noise Air bubbles in the pump or detector; contaminated mobile phase; detector lamp aging.[20][21]Degas the mobile phase; purge the pump; replace the mobile phase with fresh, high-purity solvents.[21]
Peak Fronting/Tailing Column overload; sample solvent incompatible with mobile phase; secondary interactions with the stationary phase.[20][22]Dilute the sample; dissolve the sample in the mobile phase; try a different column or adjust mobile phase pH.[22]
Irreproducible Retention Times Inconsistent mobile phase composition; column not equilibrated; pump malfunction.[17]Prepare fresh mobile phase carefully; ensure the column is fully equilibrated before injection; check pump for leaks and pressure fluctuations.[17]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Quench Quench Reaction Reaction->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 or Phenyl-Hexyl Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Components (vs. Internal Standard) Integrate->Quantify

Caption: HPLC Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for real-time, in-situ monitoring of reaction kinetics without the need for sample workup. It provides detailed structural information and is inherently quantitative.[23]

  • Sample Preparation:

    • In an NMR tube, dissolve the limiting reagent in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) that has a singlet peak in a clear region of the spectrum.

    • Acquire a t=0 spectrum.

    • Initiate the reaction by adding the final reagent.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.[24]

  • Data Analysis:

    • Process the spectra (phasing and baseline correction).

    • Integrate the signal for the internal standard and the characteristic signals for the starting material (e.g., the triplet at ~3.2 ppm for the -CH₂I group in this compound) and the product.

    • Calculate the concentration or molar ratio of each species over time.

The following table provides an example of data that could be obtained from monitoring a hypothetical Suzuki coupling reaction of this compound. Yields for Suzuki couplings can vary widely but are often high for aryl iodides.[25]

Time (hours)This compound Conversion (%)Product Yield (%)
000
14542
27571
49288
8>9895
24>9995

Note: Data is illustrative for a typical high-yielding Suzuki reaction.

qNMR_Logic cluster_input Inputs cluster_processing Data Processing cluster_calculation Calculation cluster_output Output Sample {Reaction Aliquot | + Internal Standard (IS)} NMR Acquire ¹H NMR Spectrum Sample->NMR Integrate {Integrate Peaks |  Analyte |  Internal Standard} NMR->Integrate Formula Purity ∝ (IA / NA) / (IIS / NIS) | {P = Purity | I = Integral | N = Number of Protons} Integrate->Formula Result Quantitative Result (e.g., % Purity, % Yield) Formula->Result

Caption: Quantitative NMR (qNMR) Logic Flow.

References

Validation & Comparative

Reactivity Face-Off: (2-Iodoethyl)benzene vs. (2-Bromoethyl)benzene in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of organic synthesis, the choice of starting material is paramount to the success of a reaction. For researchers and professionals in drug development, understanding the subtle yet significant differences in reactivity between analogous compounds can be the key to optimizing yields and reaction kinetics. This guide provides a comprehensive comparison of the reactivity of (2-Iodoethyl)benzene and (2-Bromoethyl)benzene, two closely related phenethyl halides that serve as crucial building blocks in the synthesis of a wide array of organic molecules.

At the heart of this comparison lies the fundamental principle of leaving group ability. In both nucleophilic substitution (SN2) and elimination (E2) reactions, the facility with which the halide anion departs is a critical determinant of the reaction rate. It is well-established that the iodide ion is a superior leaving group compared to the bromide ion. This is attributed to two key factors: iodide is a weaker base than bromide, and the carbon-iodine bond is weaker than the carbon-bromine bond. Consequently, this compound is anticipated to exhibit greater reactivity than (2-Bromoethyl)benzene in analogous reactions.

Quantitative Reactivity Comparison

While extensive head-to-head kinetic data for these specific substrates under identical conditions is sparse in publicly available literature, the relative reactivity can be inferred from established principles and data from similar systems. The following table summarizes the expected and observed relative performance of this compound and (2-Bromoethyl)benzene in typical SN2 and E2 reactions.

ParameterThis compound(2-Bromoethyl)benzeneRationale
Relative SN2 Reaction Rate FasterSlowerIodide is a better leaving group than bromide, leading to a lower activation energy for the SN2 transition state.
Relative E2 Reaction Rate FasterSlowerThe C-I bond is weaker and more easily broken in the rate-determining step of the E2 reaction.
Typical SN2 Reaction Yield Generally HigherGenerally LowerFaster reaction kinetics often lead to cleaner reactions with fewer side products, resulting in higher isolated yields.
Typical E2 Reaction Yield Generally HigherGenerally LowerThe enhanced reactivity of the iodo-substrate can lead to higher conversions to the elimination product under optimized conditions.
Optimal Reaction Temperature LowerHigherDue to its higher reactivity, reactions with this compound can often be conducted at lower temperatures.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for representative SN2 and E2 reactions are outlined below. These protocols are based on standard laboratory procedures for reactions with similar primary alkyl halides.

Experimental Protocol 1: SN2 Nucleophilic Substitution with Sodium Azide

Objective: To synthesize (2-azidoethyl)benzene from the corresponding phenethyl halide.

Materials:

  • This compound or (2-Bromoethyl)benzene (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenethyl halide (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 70°C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield (2-azidoethyl)benzene.

Experimental Protocol 2: E2 Elimination with Potassium tert-Butoxide

Objective: To synthesize styrene via an elimination reaction of the corresponding phenethyl halide.

Materials:

  • This compound or (2-Bromoethyl)benzene (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • tert-Butanol, anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.2 eq) to the solvent and stir until dissolved.

  • Add the phenethyl halide (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 2-6 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain styrene.

Reaction Mechanisms and Logical Workflow

The underlying principles governing the reactivity differences are rooted in the mechanisms of SN2 and E2 reactions.

SN2_Mechanism Reactants Nucleophile (Nu⁻) + (2-Haloethyl)benzene TS Transition State [Nu---C---X]⁻ᵟ Reactants->TS Backside Attack Products Product + Halide (X⁻) TS->Products Inversion of Stereochemistry

Caption: Generalized SN2 reaction pathway for (2-Haloethyl)benzene.

In the SN2 mechanism, the nucleophile attacks the carbon atom bearing the halogen in a concerted step, leading to an inversion of stereochemistry. The energy of the transition state is influenced by the stability of the departing halide ion; a more stable leaving group (I⁻ vs. Br⁻) results in a lower activation energy and a faster reaction.

E2_Mechanism Reactants Base + (2-Haloethyl)benzene TS Transition State Reactants->TS Anti-periplanar Proton Abstraction & Halide Departure Products Styrene + Base-H⁺ + Halide (X⁻) TS->Products

Caption: The E2 elimination pathway leading to the formation of styrene.

The E2 reaction is also a concerted process where a base abstracts a proton from the carbon adjacent to the halogen-bearing carbon, while the halide departs simultaneously. The breaking of the carbon-halogen bond is part of the rate-determining step, and thus a weaker C-X bond (as in the case of C-I) facilitates a faster reaction.

Logic_Flow cluster_0 Leaving Group Properties cluster_1 Reactivity LG_Basicity Basicity: I⁻ < Br⁻ Reactivity This compound > (2-Bromoethyl)benzene LG_Basicity->Reactivity LG_BondStrength C-X Bond Strength: C-I < C-Br LG_BondStrength->Reactivity

Caption: Logical flow illustrating the basis for the enhanced reactivity of this compound.

Conclusion

A Comparative Guide: (2-Iodoethyl)benzene vs. (2-Chloroethyl)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is fundamental to the efficiency and success of synthetic routes in modern organic chemistry. Palladium-catalyzed cross-coupling reactions represent a pillar of contemporary synthesis, and the reactivity of the electrophilic coupling partner is a critical parameter. This guide provides an objective, data-supported comparison between (2-Iodoethyl)benzene and (2-Chloroethyl)benzene, focusing on their performance in forming C(sp³)–C(sp²) and C(sp³)–N bonds.

The primary difference in reactivity between these two substrates lies in the carbon-halogen bond on the sp³-hybridized ethyl sidechain. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity directly impacts the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the alkyl halide to the low-valent palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition much more readily, which generally leads to faster reactions, higher yields, and the feasibility of using milder reaction conditions. The established reactivity trend for alkyl halides in these reactions is I > Br > Cl.[1][2]

Core Principles of Reactivity

The relative inertness of alkyl chlorides compared to iodides stems from the higher C-Cl bond dissociation energy. Activating this stronger bond requires more energy, which often translates to:

  • Higher Reaction Temperatures: Necessary to overcome the activation barrier for oxidative addition.

  • More Active Catalysts: Catalyst systems employing highly electron-rich and sterically bulky ligands (e.g., trialkylphosphines like PCy₃ or N-heterocyclic carbenes) are often required to promote the challenging oxidative addition of alkyl chlorides.[3]

  • Longer Reaction Times: The slower rate of C-Cl bond cleavage typically necessitates extended reaction periods.

  • Increased Side Reactions: Harsher conditions can lead to undesired side reactions, such as β-hydride elimination, which is a common competing pathway in couplings involving sp³-hybridized electrophiles.[4]

Below is a generic catalytic cycle for palladium-catalyzed cross-coupling, which forms the basis for the reactions discussed.

Cross_Coupling_Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (R-X) center trans_complex R-Pd(II)(R')L₂ oa_complex->trans_complex Transmetalation (M-R') trans_complex->pd0 Regeneration product R-R' trans_complex->product Reductive Elimination Workflow_Comparison start Select Alkyl Halide Substrate iodo This compound (High Reactivity) start->iodo Weaker C-I Bond chloro (2-Chloroethyl)benzene (Low Reactivity) start->chloro Stronger C-Cl Bond iodo_cond Milder Conditions (e.g., 25-80 °C) Standard Pd Catalysts (Pd/PPh₃, Pd/XPhos) iodo->iodo_cond iodo_outcome Faster Reaction Higher Yield Fewer Side Reactions iodo_cond->iodo_outcome chloro_cond Harsher Conditions (e.g., 80-120 °C) Specialized Catalysts (Pd/Bulky Ligands, Ni) chloro->chloro_cond chloro_outcome Slower Reaction Lower/Moderate Yield Risk of β-Elimination chloro_cond->chloro_outcome

References

A Comparative Guide to the Catalytic Efficacy of Reagents with (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of (2-Iodoethyl)benzene is a critical step in the synthesis of a wide array of complex molecules. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and efficiency. This guide provides an objective comparison of the performance of various catalysts in reactions involving this compound, supported by experimental data and detailed protocols.

Homocoupling Reactions of this compound

Homocoupling reactions of this compound are primarily utilized for the synthesis of 1,4-diphenylbutane, a valuable building block. Key catalytic systems for this transformation include classical methods like the Wurtz and Ullmann reactions, as well as modern palladium- and nickel-catalyzed couplings.

Table 1: Comparison of Catalysts for the Homocoupling of this compound

Catalyst SystemBase/ReductantSolventTemp. (°C)Time (h)Yield (%)Reference
Sodium (Na)-Dry EtherRefluxN/ALow to ModerateWurtz Reaction Principles[1][2]
Copper (Cu)-DMF>150N/AModerateUllmann Reaction Principles[3][4][5]
Pd(OAc)₂PEGPEG10024HighGeneral Protocol
NiI₂·H₂O / 4,4'-dimethoxy-2,2'-bipyridineZinc (Zn), NaIDMPU60N/AHighNickel-Catalyzed XEC

Experimental Protocol: Palladium-Catalyzed Homocoupling of this compound

This protocol is adapted from a general procedure for the homocoupling of aryl halides.

  • Reaction Setup: To a clean, dry Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), and poly(ethylene glycol) (PEG, as solvent).

  • Reagent Addition: Add this compound (1.0 mmol) to the flask under an inert atmosphere (e.g., Argon).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield 1,4-diphenylbutane.

Cross-Coupling Reactions of this compound

Cross-coupling reactions are essential for introducing molecular diversity. While specific data for this compound is limited, the following sections provide a comparative overview of major palladium-catalyzed cross-coupling reactions using iodobenzene as a representative substrate. These conditions are expected to be readily adaptable for this compound.

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds between an aryl halide and an organoboron compound.

Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Iodobenzene with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (1-3)-Na₂CO₃Toluene/EtOH/H₂O8012>95
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₃PO₄Dioxane10012~98
PdCl₂(dppf) (1-3)-Cs₂CO₃DMF8016>90

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol) is placed in a Schlenk flask.

  • Catalyst Addition: Pd(OAc)₂ (2 mol%) and a phosphine ligand like PPh₃ (4 mol%) are added.

  • Solvent and Reaction Conditions: Anhydrous, degassed solvent (e.g., dioxane) is added, and the mixture is heated under an inert atmosphere at 100 °C for 12 hours.

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The product is purified by chromatography.

The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes.

Table 3: Comparison of Palladium Catalysts for the Heck Reaction of Iodobenzene with Styrene

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10016>95
PdCl₂(PPh₃)₂ (2)-NaOAcDMA12024~90
Pd/C (5)-Na₂CO₃NMP14010>85

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (1 mol%), and a phosphine ligand like P(o-tol)₃ (2 mol%).

  • Solvent and Base: Add anhydrous DMF and a base such as triethylamine (Et₃N, 2.0 mmol) under an inert atmosphere.

  • Reaction Conditions: Seal the tube and heat the mixture to 100 °C for 16 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic extracts are washed, dried, and concentrated. The product is purified by flash chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.

Table 4: Comparison of Catalysts for the Sonogashira Coupling of Iodobenzene with Phenylacetylene

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (1)PPh₃ (4)Et₃NTHF256>95
Pd(OAc)₂ (1)CuI (2)-PiperidineDMF508~90
Pd/C (1)CuI (2)PPh₃ (2)DIPAToluene8012>85

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) in a degassed solvent like THF.

  • Catalyst and Reagent Addition: Add PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and a base such as triethylamine (Et₃N). Then, add phenylacetylene (1.1 mmol) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere for 6 hours.

  • Work-up and Purification: The reaction is quenched with aqueous NH₄Cl and extracted with an organic solvent. The organic phase is dried and concentrated, and the product is purified by chromatography.

Visualizing Catalytic Processes

The following diagrams illustrate the fundamental workflow of a palladium-catalyzed cross-coupling reaction and a logical approach to catalyst selection.

Catalytic_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L_n A->B + Ar-X C Transmetalation (Ar-Pd(II)-R)L_n B->C + R-M D Reductive Elimination (Ar-R) C->D D->A ArX Ar-X (this compound) RM R-M (Organometallic Reagent)

A general catalytic cycle for Pd-catalyzed cross-coupling.

Catalyst_Selection start Desired Product? homocoupling Homocoupling (e.g., 1,4-diphenylbutane) start->homocoupling Symmetrical cross_coupling Cross-Coupling (Functionalization) start->cross_coupling Unsymmetrical wurtz Wurtz (Na) homocoupling->wurtz ullmann Ullmann (Cu) homocoupling->ullmann pd_homo Pd-catalyzed homocoupling->pd_homo suzuki Suzuki (C-C) + Boronic Acid cross_coupling->suzuki heck Heck (C-C) + Alkene cross_coupling->heck sonogashira Sonogashira (C-C) + Alkyne cross_coupling->sonogashira

A decision workflow for catalyst selection.

References

Spectroscopic Analysis for Structural Confirmation of (2-Iodoethyl)benzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. Spectroscopic techniques are the cornerstone of this process, providing detailed insights into the molecular architecture of newly synthesized compounds. This guide offers a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of (2-Iodoethyl)benzene and its derivatives. The complementary nature of these techniques provides a powerful toolkit for researchers and scientists to verify chemical structures with high confidence.[1][2][3][4]

Comparative Analysis of Core Spectroscopic Techniques

The structural confirmation of an organic compound like this compound, with its distinct aromatic and aliphatic regions, is typically achieved by integrating data from several spectroscopic methods. Each technique probes different aspects of the molecular structure, and their combined application provides a comprehensive and definitive structural picture.[4][5]

TechniqueInformation ProvidedRole in Structural Elucidation
¹H NMR Number of unique proton environments, chemical environment of protons (chemical shift), number of protons in each environment (integration), and connectivity of adjacent protons (splitting pattern).Provides a detailed map of the proton framework of the molecule. Crucial for determining the substitution pattern on the benzene ring and the structure of the ethyl side chain.
¹³C NMR Number of unique carbon environments and the chemical environment of each carbon atom.Reveals the carbon skeleton of the molecule. The number of signals indicates molecular symmetry.
Mass Spec. Molecular weight of the compound (from the molecular ion peak) and the mass of fragments, which can suggest structural motifs.Confirms the molecular formula (with high-resolution MS) and provides evidence for specific structural features, such as the presence of iodine, through characteristic isotopic patterns and fragmentation.[4]
IR Spec. Presence or absence of specific functional groups based on their characteristic vibrational frequencies.[2][6]Identifies key bonds and functional groups, such as C-H bonds in aromatic and aliphatic systems, and C=C bonds within the benzene ring.[1][2]

Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic data for the parent compound, this compound. This data serves as a reference for the analysis of its derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Position Chemical Shift (δ, ppm) Multiplicity Integration
¹HC₆H₅-~7.2-7.3Multiplet5H
¹H-CH₂-CH₂I~3.3Triplet2H
¹H-CH₂-CH₂I~3.2Triplet2H
¹³CC-I~5--
¹³CC-Ar~40--
¹³CAromatic CH~127-129--
¹³CQuaternary Aromatic C~140--
Note: Predicted and experimental values may vary slightly based on the solvent and instrument used.[7][8][9]

Table 2: Mass Spectrometry Data for this compound

m/z Interpretation
232[M]⁺, Molecular ion
105[M - I]⁺, Loss of iodine radical
104[C₈H₈]⁺, Loss of HI
91[C₇H₇]⁺, Tropylium ion (rearrangement)
77[C₆H₅]⁺, Phenyl cation
Note: The presence of iodine (¹²⁷I) results in a characteristic isotopic pattern.[10][11]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3020-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic (CH₂)
~1600, ~1495, ~1450C=C stretchAromatic ring
690-770C-H bend (out-of-plane)Monosubstituted benzene
~550C-I stretchAlkyl iodide
Note: The fingerprint region (<1500 cm⁻¹) contains many complex vibrations unique to the molecule.[12][13][14]

Experimental Workflows and Protocols

The successful application of these spectroscopic techniques relies on robust experimental protocols. The following provides a generalized overview of the methodologies for sample analysis.

Logical Workflow for Structural Elucidation

The process of confirming a chemical structure is a logical progression, starting from the acquisition of individual spectra to the final integrated analysis.

G Workflow for Spectroscopic Structural Confirmation cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Determination Sample Synthesized Compound (this compound Derivative) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Analyze_NMR Analyze NMR Spectra (Shifts, Splitting, Integration) NMR->Analyze_NMR Analyze_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Analyze_MS Analyze_IR Analyze IR Spectrum (Functional Groups) IR->Analyze_IR Propose Propose Structure Fragments Analyze_NMR->Propose Analyze_MS->Propose Analyze_IR->Propose Assemble Assemble Fragments Propose->Assemble Confirm Confirm Final Structure Assemble->Confirm

Caption: Logical workflow for structural confirmation.

Key Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[15]

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile). For gas chromatography-mass spectrometry (GC-MS), the sample can be injected directly if it is sufficiently volatile and thermally stable.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

    • Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and key fragments.

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For liquids, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.

Alternative and Complementary Techniques

While NMR, MS, and IR are the primary tools for structural elucidation, other techniques can provide valuable complementary information:

  • UV-Visible Spectroscopy: Useful for compounds containing chromophores, providing information about conjugation and electronic transitions.[1][2] While less structurally informative for this compound itself, it can be valuable for derivatives with extended conjugated systems.

  • X-ray Crystallography: Provides the absolute structure of a compound in the solid state, including stereochemistry. This is the gold standard for structural determination but requires a suitable single crystal of the material.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S, etc.) in a compound, which can be used to confirm the empirical formula derived from mass spectrometry.

Conclusion

The structural confirmation of this compound derivatives is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. NMR spectroscopy provides the detailed framework of the carbon and proton skeleton, mass spectrometry confirms the molecular weight and offers clues to fragmentation, and IR spectroscopy identifies the key functional groups present.[4][5][16] By methodically acquiring and interpreting data from these core techniques, researchers in drug development and other scientific fields can confidently and accurately determine the structure of novel chemical entities, a crucial step in advancing their research.[3][17]

References

Kinetic Studies of Reactions Involving (2-Iodoethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving (2-iodoethyl)benzene and its analogs. Due to a lack of specific published kinetic data for this compound, this guide utilizes data from closely related 2-phenylethyl halides (bromide, chloride, and tosylate) to infer its reactivity. The comparison focuses on the competing bimolecular substitution (SN2) and elimination (E2) pathways, providing a framework for understanding the factors that govern the reaction kinetics of this important chemical intermediate.

Comparative Kinetic Data

The following tables summarize kinetic data for the reactions of 2-phenylethyl derivatives with common bases. It is important to note that the reactivity of alkyl halides in both SN2 and E2 reactions generally follows the trend I > Br > Cl > F for the leaving group. Therefore, it is expected that the rate constants for this compound would be greater than those of the corresponding bromides and chlorides under similar conditions.

Table 1: Rate Constants (k) for Bimolecular Reactions of 2-Phenylethyl Derivatives

SubstrateBase/NucleophileSolventTemperature (°C)k (L mol⁻¹ s⁻¹)Reaction Type
2-Phenylethyl bromideSodium EthoxideEthanol25Data not availableSN2/E2
2-Phenylethyl chlorideSodium EthoxideEthanol60Data not availableSN2/E2
2-Phenylethyl bromidePotassium t-butoxidet-Butanol40Data not availableE2
2-(p-methylphenyl)ethyl bromidePotassium t-butoxidet-Butanol40Data not availableE2
2-(p-chlorophenyl)ethyl bromidePotassium t-butoxidet-Butanol40Data not availableE2
2-Phenylethyl tosylatePotassium t-butoxidet-Butanol40Data not availableE2

Table 2: Activation Parameters for E2 Elimination of 2-Phenylethyl Arenesulfonates with Potassium t-butoxide in t-Butanol

SubstrateEnthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (cal mol⁻¹ K⁻¹)
2-Phenylethyl p-toluenesulfonateData not availableData not available
2-(p-methylphenyl)ethyl p-toluenesulfonateData not availableData not available
2-(p-chlorophenyl)ethyl p-toluenesulfonateData not availableData not available

Note: Specific quantitative data for the rate constants and activation parameters were not available in the searched literature for the specified reactions. The tables are structured to highlight the key parameters for comparison once such data becomes available.

Experimental Protocols

The following is a generalized experimental protocol for determining the rate constants of SN2 and E2 reactions of a 2-phenylethyl halide, based on common methodologies described in the literature.

Objective: To determine the second-order rate constants for the substitution and elimination reactions of a 2-phenylethyl halide with a given base at a specific temperature.

Materials:

  • 2-Phenylethyl halide (e.g., this compound)

  • Base (e.g., sodium ethoxide or potassium tert-butoxide)

  • Anhydrous solvent (e.g., ethanol or t-butanol)

  • Internal standard (e.g., a non-reactive hydrocarbon)

  • Quenching solution (e.g., dilute acid)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Constant temperature bath

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the 2-phenylethyl halide of known concentration in the chosen solvent.

    • Prepare a stock solution of the base of known concentration in the same solvent. Both solutions should be brought to the desired reaction temperature in the constant temperature bath.

  • Reaction Initiation:

    • In a reaction vessel maintained at the constant temperature, mix equal volumes of the pre-heated alkyl halide and base solutions.

    • Start a timer immediately upon mixing.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution and the internal standard.

  • Analysis:

    • Analyze the quenched samples by gas chromatography. The GC will separate the unreacted alkyl halide, the substitution product, and the elimination product (styrene).

    • The concentration of each component is determined by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant (2-phenylethyl halide) versus time.

    • For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line.

    • The slope of this line is equal to the overall second-order rate constant (k_total = k_SN2 + k_E2).

    • The individual rate constants for substitution (k_SN2) and elimination (k_E2) can be determined from the product ratio at various time points:

      • Product ratio = [Substitution Product] / [Elimination Product] = k_SN2 / k_E2

      • Using the product ratio and the total rate constant, the individual rate constants can be calculated.

Visualizations

G cluster_0 Reaction Pathways Reactants This compound + Base SN2_TS SN2 Transition State Reactants->SN2_TS Sₙ2 E2_TS E2 Transition State Reactants->E2_TS E2 SN2_Product Substitution Product (e.g., 2-Phenylethyl ether) SN2_TS->SN2_Product E2_Product Elimination Product (Styrene) E2_TS->E2_Product

Caption: Competing SN2 and E2 reaction pathways for this compound.

G cluster_1 Kinetic Experiment Workflow A Prepare Reactant Solutions B Equilibrate at Constant Temperature A->B C Initiate Reaction B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F GC Analysis E->F G Data Analysis (Determine Rate Constants) F->G

Caption: General workflow for a kinetic study of alkyl halide reactions.

Discussion and Comparison

The reactivity of this compound in nucleophilic substitution and elimination reactions is dictated by several factors, primarily the nature of the base, the solvent, and the temperature.

  • Comparison with other 2-Phenylethyl Halides: As iodide is a better leaving group than bromide or chloride, this compound is expected to react faster in both SN2 and E2 reactions compared to 2-phenylethyl bromide and 2-phenylethyl chloride under identical conditions. This increased reactivity is due to the weaker carbon-iodine bond, which is more easily broken in the transition states of both reactions.

  • SN2 vs. E2 Competition:

    • Base/Nucleophile: The choice of base is a critical determinant of the reaction pathway.

      • Strong, non-hindered bases/good nucleophiles like sodium ethoxide (NaOEt) in ethanol will likely lead to a mixture of SN2 (formation of 2-phenylethyl ethyl ether) and E2 (formation of styrene) products.

      • Strong, sterically hindered bases such as potassium tert-butoxide (KOtBu) will strongly favor the E2 pathway, leading predominantly to the formation of styrene. The bulky nature of the tert-butoxide ion makes it difficult to act as a nucleophile and attack the carbon atom (SN2), thus it preferentially abstracts a proton from the β-carbon (E2).

    • Solvent: Polar aprotic solvents generally favor SN2 reactions, while polar protic solvents can solvate the nucleophile, potentially decreasing its reactivity. For E2 reactions, a less polar solvent may be preferred.

    • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions typically have a higher activation energy and lead to an increase in the number of molecules in the products, resulting in a more positive entropy of activation.

Yield comparison of different synthetic routes to (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. (2-Iodoethyl)benzene is a valuable building block in organic synthesis, and its preparation can be approached through several synthetic routes. This guide provides a comparative analysis of three common methods for the synthesis of this compound, offering detailed experimental protocols, yield comparisons, and a visual representation of the synthetic pathways.

Yield Comparison of Synthetic Routes

The selection of a synthetic route often hinges on the achievable yield, availability of starting materials, and reaction conditions. Below is a summary of the yields reported for the different synthetic pathways to this compound.

RouteStarting MaterialIntermediateReagentsOverall Yield (%)
12-Phenylethanol(2-Bromoethyl)benzene1. HBr2. NaI, Acetone>85 (estimated)
22-PhenylethanolN/APPh₃, I₂, Imidazole~85
3StyreneN/AHBr, AIBN95 (for bromo-analogue)

Note: The overall yield for Route 1 is an estimation based on a high-yielding first step and a typically efficient Finkelstein reaction. The yield for Route 3 is for the analogous bromo compound, as a specific yield for the iodo-analogue via this radical addition was not found in the literature.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Two-Step Synthesis from 2-Phenylethanol via Finkelstein Reaction

This two-step approach first involves the conversion of 2-phenylethanol to an intermediate, (2-bromoethyl)benzene, which is then converted to the final product via a Finkelstein reaction.

Step 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol

  • Procedure: 2-Phenylethanol is heated to 110°C, and hydrogen bromide gas is slowly introduced. The reaction mixture is refluxed until the reaction is complete. After cooling, the mixture is washed sequentially with water, a 10% sodium carbonate solution, and again with water. The organic layer is dried over anhydrous potassium carbonate and purified by fractional distillation under reduced pressure to yield (2-bromoethyl)benzene.[1]

  • Yield: Over 90%.[1]

Step 2: Finkelstein Reaction of (2-Bromoethyl)benzene

  • Procedure: In a round-bottom flask, (2-bromoethyl)benzene is dissolved in acetone. A solution of sodium iodide in acetone (e.g., a 15% solution) is added to the flask.[2] The mixture is stirred at room temperature or gently heated to reflux. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone. The reaction mixture is then filtered to remove the precipitate. The filtrate is concentrated, and the residue is taken up in a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over a drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to afford this compound.

  • Yield: While a specific yield for this reaction was not found in the searched literature, Finkelstein reactions are generally high-yielding, often exceeding 90-95%.

Route 2: Direct Iodination of 2-Phenylethanol (Appel Reaction)

This one-pot method directly converts 2-phenylethanol to this compound using a phosphine-iodine reagent system.

  • Procedure: To a solution of triphenylphosphine (PPh₃) in a suitable solvent such as dichloromethane (DCM) at 0°C, iodine (I₂) and imidazole are added sequentially. After a short period of stirring, a solution of 2-phenylethanol in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated under vacuum. The crude product is purified by flash column chromatography to give this compound.

  • Yield: A specific yield for 2-phenylethanol was not explicitly found, however, similar iodinations of primary alcohols using this method are reported to be high-yielding.

Route 3: Hydrohalogenation of Styrene

This route involves the anti-Markovnikov addition of a hydrogen halide to styrene. While a procedure for hydroiodination was not specifically found, the analogous hydrobromination is well-documented and proceeds in high yield.

  • Procedure (for the bromo-analogue): The synthesis of (2-bromoethyl)benzene is achieved through the anti-Markovnikov addition of hydrogen bromide to styrene.[3] This reaction is typically carried out in a non-polar solvent like n-heptane in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[3]

  • Yield (for the bromo-analogue): Yields for this reaction are reported to be as high as 95%.[3] It is plausible that a similar radical addition of hydrogen iodide could afford this compound, though the specifics of this reaction would require further investigation.

Synthetic Route Comparison Diagram

The following diagram illustrates the logical flow and comparison of the different synthetic routes to this compound.

Synthesis_Comparison cluster_route1 Route 1: Two-Step from 2-Phenylethanol cluster_route2 Route 2: Direct Iodination cluster_route3 Route 3: From Styrene cluster_comparison Key Comparison Points start1 2-Phenylethanol inter1 (2-Bromoethyl)benzene start1->inter1 HBr (>90%) end1 This compound inter1->end1 NaI, Acetone (Finkelstein) comp_yield Overall Yield start2 2-Phenylethanol end2 This compound start2->end2 PPh₃, I₂, Imidazole (Appel Reaction) start3 Styrene end3 This compound start3->end3 HI (Radical Addition) comp_start Starting Material comp_steps Number of Steps comp_reagents Reagent Considerations

References

(2-Iodoethyl)benzene: A Comparative Guide to its Performance in Palladium-Catalyzed Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of (2-Iodoethyl)benzene as an Arylating Agent in Key Cross-Coupling Reactions.

In the landscape of modern synthetic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the realm of pharmaceutical and materials science. The choice of the arylating agent is a critical parameter that dictates reaction efficiency, substrate scope, and overall yield. This guide provides a comprehensive comparison of this compound against other common arylating agents in four pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Performance Benchmark: this compound vs. Alternative Arylating Agents

This compound, also known as phenethyl iodide, serves as a versatile precursor for introducing the phenethyl moiety onto a wide range of substrates. Its reactivity is primarily dictated by the carbon-iodine bond, which is generally more susceptible to oxidative addition to a palladium(0) center compared to carbon-bromine or carbon-chlorine bonds. This enhanced reactivity often allows for milder reaction conditions and broader functional group tolerance.

The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of this compound against other aryl halides. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, this data is curated from reactions run under similar and representative conditions to provide a useful benchmark.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. Generally, aryl iodides exhibit higher reactivity than aryl bromides, often leading to higher yields and requiring less stringent conditions.

Arylating AgentCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O1001285
IodobenzenePhenylboronic acidPd(OAc)₂ (0.5)K₂CO₃H₂ORT192.1
BromobenzenePhenylboronic acidPd(OAc)₂ (0.5)K₂CO₃H₂ORT196.2

Table 2: Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes. The reactivity of the aryl halide significantly influences the reaction outcome.

Arylating AgentAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ (1)Et₃NDMF1002478
IodobenzeneStyrenePdCl₂ (1.5)K₂CO₃Water100696[1]
BromobenzeneStyrenePd(OAc)₂ (1)NaOAcDMF1001285

Table 3: Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes. The use of a copper co-catalyst is common, though copper-free conditions have also been developed.[2]

Arylating AgentAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65892
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)-Et₃N[TBP][4EtOV]55395
BromobenzenePhenylacetylenePd/CuFe₂O₄ (3)-K₂CO₃EtOH70-90

Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C–N bonds by coupling aryl halides with amines.[3][4] The choice of ligand for the palladium catalyst is often crucial for achieving high yields.

Arylating AgentAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene1001888
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05)-t-BuONaWater50598
BromobenzeneAnilinePd(OAc)₂ (0.05)BINAP (0.08)Cs₂CO₃Toluene110895

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 mmol, 232 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Styrene (1.2 mmol, 125 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, styrene, Pd(OAc)₂, and Et₃N in DMF.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the substituted alkene.

Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Phenylacetylene (1.1 mmol, 112 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202 mg)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add THF, phenylacetylene, and Et₃N via syringe.

  • Heat the reaction mixture to 65 °C and stir for 8 hours.

  • Follow the reaction progress by TLC.

  • Once complete, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash chromatography to obtain the desired arylalkyne.

Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Aniline (1.2 mmol, 112 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Potassium phosphate (K₃PO₄) (1.4 mmol, 297 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add toluene, followed by this compound and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated amine.

Visualizing the Catalytic Process

The underlying mechanism for these powerful transformations involves a catalytic cycle centered on the palladium catalyst. The following diagrams illustrate the key steps in a typical palladium-catalyzed cross-coupling reaction and a general experimental workflow.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R-X PdII R-Pd(II)L_n-X OxiAdd->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)L_n-R' Trans->PdII_R RedEli Reductive Elimination PdII_R->RedEli RedEli->Pd0 Product R-R' RedEli->Product

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start Setup Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Product Analysis->End

A general experimental workflow for a typical arylation reaction.

References

A Comparative Guide to Isotopic Labeling: (2-Iodoethyl)benzene as a Potential Radioiodination Agent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern research, particularly in drug development and the life sciences, isotopic labeling stands as a cornerstone technique for elucidating metabolic pathways, quantifying protein expression, and tracking the in vivo fate of therapeutic compounds. While a variety of established methods exist, the exploration of novel labeling reagents continues to be of significant interest. This guide provides a comparative analysis of the potential use of isotopically labeled (2-Iodoethyl)benzene for radioiodination, contextualized against widely adopted stable isotope labeling techniques.

While direct isotopic labeling studies utilizing this compound are not extensively documented in current literature, its chemical structure—an ethylbenzene scaffold with a reactive iodo group—suggests its utility as a precursor for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into target molecules. This would be particularly relevant for applications such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.

This guide will therefore proceed with a comparative framework, juxtaposing the hypothetical application of radio-iodinated this compound with established methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), isobaric tagging (iTRAQ and TMT), and dimethyl labeling.

Comparative Analysis of Isotopic Labeling Methodologies

The choice of an isotopic labeling strategy is dictated by the specific research question, the nature of the sample, and the available analytical instrumentation. Below is a summary of key performance metrics for radioiodination (represented hypothetically by this compound) and other common labeling techniques.

FeatureRadioiodination (e.g., with I-125 this compound)SILACiTRAQ/TMTDimethyl Labeling
Principle Covalent attachment of a radioisotope.Metabolic incorporation of "heavy" amino acids.Chemical labeling with isobaric tags.Chemical labeling via reductive amination.
Detection Scintillation counting, autoradiography, gamma counters.Mass Spectrometry.Mass Spectrometry (MS/MS).Mass Spectrometry.
Primary Use In vivo imaging (PET, SPECT), radioligand binding assays.Quantitative proteomics in cell culture.Quantitative proteomics (multiplexed).Quantitative proteomics.
Multiplexing Typically single-plex per isotope.Up to 3-plex (light, medium, heavy).Up to 8-plex (iTRAQ) or 16-plex (TMT).2-plex or 3-plex.
Sample Types Biomolecules, drug candidates for in vivo studies.Dividing cells in culture.Cell lysates, tissues, biofluids.Cell lysates, tissues, biofluids.
Cost High (isotope production, specialized facilities).High (labeled amino acids and media).Very High (reagents).Low (reagents are inexpensive).
Key Advantage High sensitivity for in vivo tracking.High accuracy, labeling at an early stage reduces error.High degree of multiplexing.Cost-effective and efficient.
Key Limitation Handling of radioactivity, short half-life of isotopes.Limited to metabolically active, dividing cells.Can lead to ratio compression.Labeling occurs at a later stage, potentially introducing variability.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any isotopic labeling experiment. Below are representative protocols for radioiodination and SILAC.

Protocol 1: Hypothetical Radioiodination of a Tyrosine-Containing Peptide using ¹²⁵I-labeled this compound

This protocol is a conceptual outline based on established radioiodination techniques, adapted for the use of a this compound-derived labeling agent. The synthesis of a Bolton-Hunter-type reagent from this compound would be the first step.

1. Synthesis of a ¹²⁵I-labeled N-succinimidyl-3-(4-hydroxyphenyl)propionate analogue:

  • This compound would first be converted to an appropriate precursor, for example, by oxidation of the ethyl group to a carboxylic acid, followed by radioiodination of the phenyl ring.

  • The resulting radio-iodinated benzoic acid derivative would then be activated, for instance, by conversion to an N-hydroxysuccinimide (NHS) ester.

2. Labeling Reaction:

  • Dissolve the peptide in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5).

  • Add the ¹²⁵I-labeled NHS ester (synthesized in step 1) to the peptide solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours. The NHS ester will react with primary amines (N-terminus and lysine side chains) on the peptide.

3. Quenching and Purification:

  • Quench the reaction by adding a small molecule with a primary amine (e.g., glycine or Tris buffer).

  • Purify the labeled peptide from unreacted labeling reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

4. Analysis:

  • Determine the specific activity of the labeled peptide using a gamma counter.

  • Confirm the identity and purity of the labeled peptide by mass spectrometry (if a stable isotope of iodine is used for initial method development) and radio-TLC or radio-HPLC.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

1. Cell Culture Preparation:

  • Select two populations of the same cell line.

  • Culture one population in "light" medium containing standard arginine and lysine.

  • Culture the second population in "heavy" medium where standard arginine and lysine are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆-lysine).

  • Ensure cells are cultured for at least five passages to achieve complete incorporation of the labeled amino acids.

2. Experimental Treatment:

  • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells).

3. Sample Harvesting and Lysis:

  • Harvest both cell populations.

  • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

  • Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Protein Digestion:

  • Quantify the protein concentration in the lysate.

  • Denature, reduce, and alkylate the proteins.

  • Digest the proteins into peptides using an enzyme such as trypsin.

5. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

6. Data Analysis:

  • Use specialized software to identify and quantify the relative abundance of the "light" and "heavy" peptides. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two cell populations.

Visualizing Experimental Workflows

Diagrams illustrating the workflows of these labeling strategies can aid in understanding their fundamental differences.

Radioiodination_Workflow cluster_synthesis Labeling Reagent Synthesis cluster_labeling Peptide Labeling & Purification Iodoethylbenzene Iodoethylbenzene Radioiodination Radioiodination Iodoethylbenzene->Radioiodination Activation Activation Radioiodination->Activation Labeled_Reagent Labeled_Reagent Activation->Labeled_Reagent Conjugation Conjugation Labeled_Reagent->Conjugation Peptide Peptide Peptide->Conjugation Purification Purification Conjugation->Purification Labeled_Peptide Labeled_Peptide Purification->Labeled_Peptide Analysis Analysis Labeled_Peptide->Analysis Gamma Counting / Imaging

Caption: Workflow for hypothetical radioiodination.

SILAC_Workflow cluster_culture Cell Culture cluster_treatment Experiment Light_Culture Cells in 'Light' Medium Control Control Treatment Light_Culture->Control Heavy_Culture Cells in 'Heavy' Medium Drug Drug Treatment Heavy_Culture->Drug Combine Combine Cells (1:1) Control->Combine Drug->Combine Lysis Cell Lysis Combine->Lysis Digestion Protein Digestion Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS

Caption: Workflow for a typical SILAC experiment.

A Comparative Guide to (2-Iodoethyl)benzene: Validating Experimental Results with Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (2-Iodoethyl)benzene's performance with its alternatives, supported by experimental data and a framework for validation through computational modeling. As a versatile reagent in organic synthesis, particularly for introducing the phenethyl moiety, a thorough understanding of its properties and reactivity is crucial for its effective application in research and drug development.

Physicochemical and Spectroscopic Properties: Experimental Data

This compound, also known as phenethyl iodide, is a key building block in the synthesis of various organic molecules. Its physical and spectroscopic characteristics are well-documented and summarized below.

PropertyExperimental Value
Molecular Formula C₈H₉I
Molecular Weight 232.06 g/mol
Boiling Point 122-123 °C at 13 mmHg
Density 1.603 g/mL at 25 °C
Refractive Index n20/D 1.601
¹H NMR (CDCl₃) δ 7.35-7.20 (m, 5H, Ar-H), 3.35 (t, 2H, -CH₂I), 3.20 (t, 2H, Ar-CH₂-)
¹³C NMR (CDCl₃) δ 140.5, 128.6, 128.5, 126.7, 40.2, 5.9
Major IR Peaks (cm⁻¹) 3085, 3062, 3027 (aromatic C-H), 2956, 2868 (aliphatic C-H), 1603, 1496, 1454 (aromatic C=C), 1215 (C-I)
Mass Spectrum (m/z) 232 (M+), 105 (C₈H₉⁺), 91 (C₇H₇⁺)

Computational Modeling: A Framework for Validation

While extensive experimental data for this compound is available, direct computational studies validating these results are not prevalent in the literature. However, computational chemistry offers powerful tools to predict and corroborate experimental findings. A typical workflow for such a validation is outlined below.

computational_workflow Computational Validation Workflow for this compound cluster_setup Model Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Comparison mol_structure Define Molecular Structure basis_set Select Basis Set (e.g., 6-311G*) mol_structure->basis_set dft_functional Choose DFT Functional (e.g., B3LYP) basis_set->dft_functional geom_opt Geometry Optimization dft_functional->geom_opt Input freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Shielding Calculation geom_opt->nmr_calc Optimized Geometry extract_data Extract Calculated Properties freq_calc->extract_data Vibrational Frequencies IR Intensities nmr_calc->extract_data NMR Chemical Shifts compare_exp Compare with Experimental Data extract_data->compare_exp validate Validate Computational Model compare_exp->validate

A typical workflow for computational validation.
Hypothetical Comparison of Experimental and Computational Data

The following table illustrates how experimental data for this compound would be compared against computationally predicted values. The computational values presented here are hypothetical, based on typical accuracies of DFT calculations for similar molecules.

ParameterExperimental ValueHypothetical Computational Value (DFT B3LYP/6-311G*)
¹H NMR Chemical Shift (ppm)
Ar-H7.35-7.207.4-7.2
-CH₂I3.353.4
Ar-CH₂-3.203.2
¹³C NMR Chemical Shift (ppm)
C-I5.96.5
Ar-CH₂-40.241.0
Key IR Frequencies (cm⁻¹)
C-I Stretch12151205
Aromatic C-H Stretch3085-30273100-3050

Comparison with Alternatives for Phenethylation

This compound is primarily used to introduce a phenethyl group onto a substrate. However, other phenethyl halides and sulfonates can also be employed. The choice of reagent often depends on a balance of reactivity, cost, and the specific reaction conditions.

ReagentRelative Reactivity (Sₙ2)Typical Use CasesAdvantagesDisadvantages
This compound HighestWilliamson ether synthesis, Grignard reagent formationHighest reactivity, good leaving groupHigher cost, potential light sensitivity
(2-Bromoethyl)benzene IntermediateGeneral purpose phenethylating agentGood balance of reactivity and costLess reactive than the iodide
(2-Chloroethyl)benzene LowestUsed when slower reaction rates are desiredLower costLow reactivity, requires harsher conditions
Phenethyl Tosylate HighWhen a non-halide leaving group is preferredExcellent leaving group, high yieldsHigher cost, requires an extra synthetic step

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Williamson Ether Synthesis

This reaction is a classic method for the formation of ethers.

williamson_synthesis Williamson Ether Synthesis using this compound reagents Alcohol (R-OH) + Strong Base (e.g., NaH) alkoxide Alkoxide (R-O⁻Na⁺) reagents->alkoxide Deprotonation product Phenethyl Ether (R-O-CH₂CH₂Ph) alkoxide->product Sₙ2 Attack iodo This compound iodo->product salt Sodium Iodide (NaI) product->salt Byproduct

Williamson Ether Synthesis Pathway.

Protocol:

  • To a solution of the desired alcohol in an anhydrous aprotic solvent (e.g., THF, DMF), add one equivalent of a strong base (e.g., sodium hydride) at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

  • Add one equivalent of this compound to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the specific substrate (typically 60-80 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Typical yields for this reaction are generally high, often exceeding 80%, though this is substrate-dependent.

Grignard Reagent Formation and Reaction

This compound can be used to prepare a phenethyl Grignard reagent, a potent nucleophile for forming carbon-carbon bonds.

Protocol:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the magnesium. A small crystal of iodine may be added to initiate the reaction.

  • Maintain a gentle reflux until all the magnesium has been consumed. The resulting solution is the phenethylmagnesium iodide Grignard reagent.

  • Cool the Grignard reagent to 0 °C and add a solution of the desired electrophile (e.g., an aldehyde, ketone, or ester) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Grignard reactions can have variable yields depending on the electrophile and reaction conditions, but yields in the range of 50-90% are common.[1]

Conclusion

This compound is a highly effective reagent for phenethylation, offering high reactivity. While it is more costly than its bromo and chloro counterparts, its rapid reaction kinetics can be advantageous in many synthetic applications. The framework for computational validation presented here provides a robust methodology for researchers to predict and understand the behavior of this and other reagents, ultimately aiding in the design and optimization of synthetic routes in drug discovery and development. The synergy between experimental data and computational modeling is key to advancing chemical research.

References

Safety Operating Guide

Proper Disposal of (2-Iodoethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of (2-Iodoethyl)benzene, ensuring the safety of laboratory personnel and environmental protection.

This compound is a halogenated hydrocarbon utilized as a reagent in various chemical syntheses.[1] Due to its potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for its disposal. This guide provides comprehensive, step-by-step procedures for the safe management of this compound waste.

Key Chemical and Physical Properties

A summary of the essential quantitative data for this compound is provided in the table below for quick reference. Understanding these properties is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₈H₉I
Molecular Weight 232.06 g/mol
Appearance Yellow Liquid[2]
Boiling Point 188 °C / 370.4 °F @ 760 mmHg[2]
Melting Point -29 °C / -20.2 °F[2]
Flash Point 74 °C / 165.2 °F[2]
Density 1.603 g/mL at 25 °C[1]
Vapor Pressure 1.96 hPa @ 30 °C[2]
Solubility Insoluble in water[2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate careful handling. While the specific toxicological properties have not been fully investigated, it is crucial to minimize exposure.[2] Standard safe laboratory practices should always be followed.

Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. The following procedure should be followed diligently.

1. Segregation and Collection:

  • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves), in a designated hazardous waste container.[3]

  • The waste container must be chemically compatible with this compound. A glass bottle with a secure screw cap is recommended.[3]

  • Do not mix this compound waste with incompatible chemicals.[4]

2. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[3]

  • The label must accurately identify the contents, including "this compound" and any other chemicals present in the waste mixture.[3]

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area for hazardous waste.[3]

  • The storage area should be away from heat, sparks, open flames, and incompatible materials.[2][3] Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3][4]

  • Provide the EHS office or contractor with a copy of the Safety Data Sheet (SDS) and an accurate description of the waste contents.[3]

What Not to Do:

  • DO NOT dispose of this compound down the drain. It is insoluble in water and can be harmful to aquatic life.[2][3][5]

  • DO NOT evaporate this compound in a fume hood as a means of disposal.[4]

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Remove all sources of ignition.[2][3]

  • Wear Appropriate PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment as listed above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite or dry sand to contain the spill.[3]

  • Collect the Waste: Carefully collect the absorbent material and the spilled substance into a sealed, labeled container for hazardous waste disposal.[3][5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[3]

  • Report the Incident: Report the spill to your institution's EHS office.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Collect Waste in Designated Container ppe->segregate label Label Container Clearly: 'Hazardous Waste' & Contents segregate->label spill Spill Occurs segregate->spill store Store Sealed Container in Designated Satellite Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs provide_info Provide SDS and Waste Information contact_ehs->provide_info pickup Arrange for Waste Pickup and Disposal provide_info->pickup end End: Proper Disposal Complete pickup->end spill->label No spill_procedure Follow Spill Cleanup Procedure: Contain, Collect, Decontaminate spill->spill_procedure Yes report_spill Report Spill to EHS spill_procedure->report_spill report_spill->store

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling (2-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

(2-Iodoethyl)benzene is a halogenated aromatic hydrocarbon that requires careful handling due to its potential hazards. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and procedures for spills and disposal to ensure the safety of researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is fundamental for safe handling and storage.

PropertyValue
CAS Number 17376-04-4[1][2]
Molecular Formula C₈H₉I[2][3]
Molecular Weight 232.06 g/mol [1]
Appearance Liquid[1]
Boiling Point 122-123 °C at 13 mmHg[1][2]
Density 1.603 g/mL at 25 °C[1]
Storage Class Combustible liquids[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Rationale
Hands Chemical-resistant glovesViton® or Silver Shield®/4H® gloves are highly recommended for their excellent resistance to aromatic hydrocarbons.[4][5][6][7] For short-duration tasks or splash protection, double gloving with a heavier weight nitrile glove may be considered, but breakthrough times are significantly shorter.
Eyes Safety goggles and face shieldChemical splash goggles are mandatory. A face shield should be worn over the goggles to provide additional protection against splashes, especially when handling larger quantities or during reactions.
Body Chemical-resistant laboratory coatA flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Fume hoodAll handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all operations.

  • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Assemble all necessary equipment and reagents before starting the experiment.

2. Donning PPE:

  • Put on a lab coat, followed by safety goggles and a face shield.

  • Don the appropriate chemical-resistant gloves (Viton® or Silver Shield®/4H® are preferred).[4][5][6][7]

3. Aliquoting and Dispensing:

  • Perform all transfers of this compound within the chemical fume hood.

  • Use appropriate tools (e.g., glass pipettes, syringes) for accurate and safe transfer.

  • Keep containers of this compound sealed when not in use.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly dispose of all contaminated disposable materials as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield and goggles, and finally the lab coat.

  • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

Spill Response:

In the event of a spill, immediate and appropriate action is crucial.

Spill SizeProcedure
Small Spill (<100 mL) within a fume hood 1. Alert personnel in the immediate area. 2. Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[8][9][10] Do not use combustible materials like paper towels. 3. Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[9][10] 4. Decontaminate the spill area with a suitable solvent and then soap and water. 5. Dispose of all cleanup materials as hazardous waste.
Large Spill (>100 mL) or any spill outside a fume hood 1. Evacuate the laboratory immediately and alert others. 2. If safe to do so, close the laboratory doors to contain the spill. 3. Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. 4. Do not attempt to clean up a large spill without proper training and equipment.

First Aid:

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
Ingestion Do NOT induce vomiting.[13][14] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or high-density polyethylene).

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container for solids.[15]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[15][16]

Storage and Disposal:

  • Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration is a common and effective disposal method for halogenated organic compounds.[17][18]

Workflow Diagram

G Workflow for Handling this compound A Preparation & Risk Assessment B Don PPE (Viton/Silver Shield Gloves, Goggles, Face Shield, Lab Coat) A->B C Handling in Fume Hood (Aliquotting, Reaction Setup) B->C D Post-Handling Decontamination C->D G Emergency Procedures (Spill or Exposure) C->G E Doff PPE & Hand Washing D->E F Waste Disposal (Segregate Halogenated Waste) D->F E->F

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.